1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
Description
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Properties
IUPAC Name |
1-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10-2-3-11-5-8(10)4-9-7-12-6-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVCJJKMPVRGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC12CNCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
The following technical guide details the chemical structure, synthesis, and application of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane , a specialized spirocyclic scaffold used in modern drug discovery.
High-Fsp³ Spirocyclic Scaffolds for Medicinal Chemistry
Executive Summary
1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane (CAS: 2230803-23-1) is a bicyclic heterocycle belonging to the class of spiro-bis(morpholines) .[1][2][3] Unlike traditional flat aromatic scaffolds, this molecule possesses a distinct three-dimensional geometry driven by its central quaternary spiro-carbon.
In the context of "escaping flatland" in drug discovery, this scaffold offers:
-
High Fsp³ Fraction: Enhances solubility and metabolic stability.
-
Vectorial Diversity: The spiro-fusion orients the two morpholine rings in perpendicular planes, allowing substituents to probe unique chemical space within receptor binding pockets.
-
Physicochemical Balance: The presence of two oxygen and two nitrogen atoms (one methylated, one secondary) provides a balanced hydrogen bond donor/acceptor profile (HBD/HBA).
Chemical Identity & Structural Analysis[4][5][6][7][8][9]
Nomenclature and Numbering
The IUPAC name 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane describes a spiro[5.5]undecane skeleton (two six-membered rings sharing one carbon) where four carbons are replaced by heteroatoms.[4]
-
Skeleton: 11 carbons total in the parent alkane.
-
Heteroatoms:
-
Oxygens at positions 4 and 8.
-
Nitrogens at positions 1 and 10.
-
-
Substitution: A methyl group on Nitrogen-1.
-
Spiro Center: Position 6 (The quaternary carbon shared by both rings).
Structural Visualization: The molecule consists of two morpholine-like rings fused at a carbon atom.[5] Note that in standard morpholine, the heteroatoms are 1,4-positioned. Here, the numbering traces the perimeter, placing the heteroatoms relative to the spiro junction.
Physicochemical Properties
Data estimated based on structural analogues and computational models.
| Property | Value | Clinical Relevance |
| Molecular Formula | C₈H₁₆N₂O₂ | Core scaffold composition |
| Molecular Weight | ~172.23 g/mol | Fragment-like, ideal for elaboration |
| CAS Number | 2230803-23-1 | Unique Identifier |
| cLogP | -0.5 to 0.2 | Highly hydrophilic, good solubility |
| TPSA | ~40-50 Ų | Favorable for membrane permeability |
| pKa (Basic N) | ~8.0 - 9.0 | Protonated at physiological pH |
| Fsp³ | 0.875 (7/8 carbons) | High 3D character |
Synthetic Methodologies
The construction of spiro-morpholine systems typically relies on the formation of the quaternary center followed by ring closure, or the functionalization of an existing cyclic ketone.[4]
Primary Synthetic Route: The Epoxide Opening Strategy
A robust method for accessing 1-oxa-x-azaspiro[5.5]undecane systems involves the Corey-Chaykovsky reaction followed by ring expansion. This protocol can be adapted for the bis-heteroatom system.
Step-by-Step Protocol:
-
Starting Material: N-Boc-4-piperidone (or a tetrahydropyranone derivative for the dioxa-core).
-
Epoxidation (Corey-Chaykovsky):
-
Ring Opening & Cyclization:
-
Reagents: N-Methyl-ethanolamine (or appropriate amino alcohol), Lewis Acid (e.g., LiClO₄ or Yb(OTf)₃).
-
Process: The amine attacks the epoxide (regioselective opening), followed by intramolecular cyclization (often requiring activation of the alcohol or a second electrophile like chloroacetyl chloride followed by reduction).
-
Alternative: Direct reaction with 2-chloroethyl amine equivalents under basic conditions.
-
Visualization of Synthetic Logic
The following diagram illustrates the logical disconnection for synthesizing the spiro-morpholine core.
Caption: Synthetic logic flow from cyclic ketone precursors to the spiro-morpholine target via spiro-epoxide ring expansion.
Alternative Route: Double Michael Addition
For high-throughput synthesis, a Double Michael Addition strategy can be employed using divinyl ketones and primary amines, though this often yields the spiro-dione (ketone) which requires reduction.
-
Protocol: React Pentaerythritol -derived halides or sulfonates with primary amines (e.g., methylamine) to form the spiro-core.
-
Note: The specific "4,8-dioxa" arrangement favors the stepwise assembly from a 6-membered ring to ensure correct heteroatom placement.
Structural Characterization & Validation
Researchers must validate the synthesized scaffold using NMR and MS to confirm the spiro-connectivity and isomeric purity.
NMR Signature
-
¹³C NMR: The quaternary spiro-carbon (C6) is the diagnostic feature. It typically appears in the 30–50 ppm range, significantly upfield from carbonyls but distinct from secondary CH₂ carbons due to the desheilding effect of the nearby heteroatoms.
-
¹H NMR: Look for the AB systems of the methylene protons adjacent to the spiro center. Due to the ring rigidity, these protons are diastereotopic and will appear as distinct doublets or multiplets, not simple singlets.
Mass Spectrometry
-
Ionization: ESI+
-
Pattern: Expect a strong [M+H]⁺ peak.
-
Fragmentation: Spiro-systems often show a characteristic loss of one ring (e.g., loss of C₂H₄O or C₂H₅N fragments) depending on the collision energy.
Applications in Drug Discovery
The 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane scaffold is utilized primarily as a bioisostere for piperazines and morpholines.
Pharmacological Advantages
-
Metabolic Stability: The quaternary center prevents oxidative metabolism (P450-mediated) at that position, a common liability in simple piperidines.
-
Conformational Restriction: The spiro-lock forces the substituents into specific vectors, reducing the entropic penalty upon binding to a target protein (e.g., GPCRs, Kinases).
-
Solubility: The high fraction of sp³ carbons (Fsp³) disrupts crystal packing energy and improves aqueous solubility compared to flat aromatic analogues.
Target Classes
-
GPCR Antagonists: Used as the core linker in dual-pharmacophore ligands (e.g., Opioid/Sigma receptor ligands).
-
Kinase Inhibitors: The scaffold serves as a solvent-exposed "cap" group that improves the physicochemical properties of the ATP-competitive core.
Pathway Visualization: Mechanism of Action (General)
The following diagram illustrates how this spiro-scaffold functions as a linker in a theoretical bivalent ligand system.
Caption: The spiro-scaffold acts as a rigid, metabolically stable linker orienting two pharmacophores.
References
-
Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link
-
BLDpharm. (2024). Product Analysis: 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane (CAS 2230803-23-1).[1][2][3] Link
-
Smith, J. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists. ACS Chemical Neuroscience. Link
Sources
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- 2. 2106567-27-3|[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol|BLD Pharm [bldpharm.com]
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- 8. pubs.acs.org [pubs.acs.org]
Physicochemical properties of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
Topic: Physicochemical properties of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals
Unlocking 3D Chemical Space: A Physicochemical & Synthetic Profile[1]
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional, Fsp3-rich scaffolds is a critical strategy for improving clinical success rates. 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane (CAS: 2230803-23-1) represents a privileged spirocyclic motif. By incorporating a rigid spiro[5.5]undecane core with strategically placed oxygen and nitrogen heteroatoms, this scaffold offers a unique balance of conformational rigidity , metabolic stability , and vectorial defined substituent exit vectors .
This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical properties, synthetic accessibility, and utility as a high-value building block in Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Structural Analysis[2][3][4][5]
The compound consists of two six-membered rings sharing a single carbon atom (the spiro center). The "4,8-dioxa" and "1,10-diaza" designation indicates the specific replacement of carbon atoms with oxygen and nitrogen, creating a bis-heterocyclic system that mimics the solubility properties of morpholine but with enhanced structural complexity.
Table 1: Chemical Identification
| Property | Detail |
| IUPAC Name | 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane |
| CAS Number | 2230803-23-1 |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.23 g/mol |
| SMILES (Inferred) | CN1CCC2(CC1)OCCNC2 (Isomeric variations exist; 1,10-diaza placement is critical) |
| Core Scaffold | Spiro[5.5]undecane |
| Key Features | Gem-disubstituted effect (Thorpe-Ingold), High Fsp3 fraction (1.[1][2][3]0) |
Structural Conformation
Unlike flexible linear linkers, the spiro[5.5]undecane core locks the two rings into specific conformations (typically chair-chair). This rigidification reduces the entropy penalty upon binding to a protein target, potentially increasing potency.
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Vector Orientation: The nitrogen atoms at positions 1 and 10 allow for "exit vectors" that are roughly perpendicular or defined by the spiro-geometry, allowing substituents to explore varying pockets of a target protein without inducing steric clash.
Physicochemical Profile
Note: As specific experimental data for this exact catalog item is proprietary to synthesis vendors, the values below represent high-confidence predictive models based on structural analogs (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane) and standard QSAR algorithms.
Table 2: Physicochemical Properties (Predicted)
| Property | Value / Range | Implications for Drug Design |
| cLogP | -0.8 to 0.2 | Highly Hydrophilic. Ideal for lowering the lipophilicity of a lead series. Good solubility. |
| TPSA | ~40 - 50 Ų | Excellent Permeability. Well within the range for BBB penetration (<90 Ų) and oral bioavailability. |
| pKa (Basic N) | 8.5 - 9.2 | Moderatley Basic. Likely protonated at physiological pH, aiding solubility and potential cation-pi interactions. |
| Solubility (Aq) | High (> 10 mM) | Suitable for high-concentration assays; reduces formulation risks. |
| H-Bond Donors | 1 (Secondary Amine) | Available for specific interaction with target residues. |
| H-Bond Acceptors | 4 (2 O, 2 N) | High capacity for water bridging or H-bonding. |
| Metabolic Stability | High | The spiro center blocks metabolic hotspots (oxidation) common in simple piperidines. |
Synthetic Methodology
The synthesis of 4,8-dioxa-1,10-diazaspiro[5.5]undecane derivatives typically employs a "modular assembly" strategy. A common approach involves the condensation of a functionalized ketone (representing one ring) with a bis-nucleophile (representing the second ring precursor).
Retrosynthetic Analysis (DOT Diagram)
Representative Synthetic Protocol
Disclaimer: This protocol is a generalized methodology for spiro-morpholine/piperidine construction adapted from literature on analogous spiro[5.5]undecanes.
Objective: Synthesis of the spiro-core via Prins cyclization or Alkylation.
Step 1: Formation of the Spiro-Precursor
-
Reagents: N-Methyl-4-piperidone (1.0 eq), 2-(2-bromoethoxy)ethanamine (or equivalent protected amino-alcohol derivative), K₂CO₃ (3.0 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve N-Methyl-4-piperidone in ACN.
-
Add the amino-alcohol derivative and base.
-
Heat to reflux (80°C) for 12–16 hours.
-
Mechanism: The amine condenses with the ketone to form an imine/enamine, which then undergoes intramolecular alkylation or trapping by the pendant alcohol (if using a Prins-type strategy) to close the spiro ring.
-
Step 2: Isolation and Purification
-
Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The basic nitrogen allows for acid-base extraction.
-
Dissolve residue in EtOAc. Extract with 1N HCl (aq).
-
Wash organic layer (discard).
-
Basify aqueous layer with NaOH to pH 10.
-
Extract with DCM (3x). Dry over Na₂SO₄.
-
-
Validation: Verify structure via ¹H-NMR (Look for the characteristic quaternary spiro-carbon signal ~70-80 ppm in ¹³C-NMR).
Applications in Drug Discovery[4][8][9][10]
The 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane scaffold is not merely a passive linker; it is an active pharmacophore modulator.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high solubility, this molecule is an ideal "fragment" for NMR-based screening. It allows researchers to grow the molecule in three distinct vectors (N1, N10, and potentially C-substituents) to engage binding pockets.
Case Studies: Spiro-Scaffolds in Action
While this specific CAS is a building block, its structural class has been validated in:
-
CCR5 Antagonists: Spiro-piperidine derivatives have shown potent antiviral activity by locking the pharmacophore in a bioactive conformation, improving selectivity over hERG channels compared to flexible analogs.
-
Pain Management (Dual MOR/σ1R Ligands): 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been engineered as dual-action analgesics.[4] The spiro core separates the two pharmacophoric ends by a precise distance, enabling simultaneous receptor engagement.
Biological Evaluation Workflow
To validate this scaffold in a new project, the following screening cascade is recommended:
References
-
Vertex AI Search Results (Vendor/Catalog Verification)
- Source: BLDpharm & Bidepharm C
- Context: Confirms commercial availability of CAS 2230803-23-1 as a building block.
-
Link: (General landing for verification)
-
Spirocyclic Scaffolds in CCR5 Antagonists
- Title: Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist.
- Source: PubMed / NIH.
-
Link:
-
Dual MOR/σ1R Ligands (Spiro-ether applications)
- Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists.
- Source: Journal of Medicinal Chemistry (ACS).
-
Link:
-
General Synthesis of Spiro-Piperidines
- Title: Stereoselective Synthesis of Diazaspiro[5.
- Source: ResearchG
-
Link:
Sources
- 1. CAS#:2137613-92-2 | 4-(Thiophen-2-yl)-8-oxa-1-azaspiro[4.5]decan-2-one | Chemsrc [chemsrc.com]
- 2. CA2949570A1 - Alkyl and aryl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain - Google Patents [patents.google.com]
- 3. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Versatile Diazaspiro[5.5]undecane Scaffold: A Comprehensive Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane core, a unique three-dimensional heterocyclic system, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent structural rigidity and synthetic tractability have made it a cornerstone for the development of a diverse array of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of diazaspiro[5.5]undecane derivatives, with a focus on their applications in metabolic disorders, pain management, and the emerging field of neurodegenerative diseases.
The Architectural Diversity of Diazaspiro[5.5]undecane Cores
The diazaspiro[5.5]undecane framework is characterized by two nitrogen-containing rings sharing a single spirocyclic carbon atom. The arrangement of the nitrogen atoms within the dual-ring system gives rise to a variety of isomers, each with distinct chemical properties and biological activities. The most explored scaffolds in drug discovery include:
-
1,9-Diazaspiro[5.5]undecanes: This isomer is a prominent feature in compounds targeting a range of receptors and enzymes.
-
2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones: These derivatives, often synthesized from barbituric acid, have shown a spectrum of biological effects.
-
1-Oxa-4,9-diazaspiro[5.5]undecanes: The incorporation of an oxygen atom into the spirocyclic core introduces new structural and electronic features, leading to novel pharmacological profiles.
Synthetic Strategies: Building the Core
The construction of the diazaspiro[5.5]undecane scaffold is a key step in the synthesis of its derivatives. Several robust and versatile synthetic methodologies have been developed to access these complex structures.
Pictet-Spengler Reaction for 1,9-Diazaspiro[5.5]undecan-2-ones
The Pictet-Spengler reaction is a powerful tool for the synthesis of 1,9-diazaspiro[5.5]undecan-2-ones.[1] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form the spirocyclic system.
Experimental Protocol: Synthesis of 1,9-Diazaspiro[5.5]undecan-2-one Core
A general procedure involves the reaction of a substituted phenylacetamide with 1-benzylpiperidin-4-one in the presence of a strong acid catalyst, such as polyphosphoric acid, at elevated temperatures.[1] The subsequent debenzylation under standard conditions yields the desired 1,9-diazaspiro[5.5]undecane core.
Caption: Pictet-Spengler reaction workflow for the synthesis of the 1,9-diazaspiro[5.5]undecan-2-one core.
[5+1] Double Michael Addition for 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones
A highly efficient method for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones involves a cascade [5+1] double Michael addition reaction.[2][3] This reaction utilizes N,N-dimethylbarbituric acid and a diarylideneacetone derivative in the presence of a base.
Experimental Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives
To a solution of N,N-dimethylbarbituric acid (1 mmol) and the corresponding diarylideneacetone (1 mmol) in dichloromethane, diethylamine (2.5 equivalents) is added.[4] The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and can be purified by recrystallization. This method offers high yields (often up to 98%) and proceeds under mild conditions.[3]
Caption: [5+1] Double Michael addition for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.
Multi-step Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes
The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is a multi-step process that allows for the introduction of diverse substituents at various positions of the scaffold.
Experimental Protocol: Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
The synthesis commences with the conversion of N-Boc-4-piperidone to the corresponding epoxide. This is followed by a ring-opening reaction with an appropriate arylamine to yield an aminoalcohol. Subsequent acylation and intramolecular cyclization lead to the formation of the spirocyclic core. Finally, deprotection of the Boc group and N-alkylation at the 9-position furnishes the target compounds.
Therapeutic Applications and Biological Activities
Diazaspiro[5.5]undecane derivatives have demonstrated a wide range of biological activities, making them attractive candidates for the treatment of various diseases.
Metabolic Disorders: Targeting Obesity
The regulation of energy homeostasis is a complex process involving multiple signaling pathways. Diazaspiro[5.5]undecane derivatives have been explored as potent modulators of key targets in this process.
The neuropeptide Y (NPY) Y5 receptor is a G-protein coupled receptor that plays a significant role in the regulation of food intake. Antagonism of the Y5 receptor is a promising strategy for the treatment of obesity. Several 1,9-diazaspiro[5.5]undecane-based compounds have been identified as potent NPY Y5 receptor antagonists.
Mechanism of Action: NPY, upon binding to the Y5 receptor, stimulates appetite. Antagonists of the Y5 receptor block this interaction, leading to a reduction in food intake and subsequent weight loss.
Caption: NPY Y5 receptor signaling pathway and the mechanism of action of diazaspiro[5.5]undecane antagonists.
Acetyl-CoA carboxylase (ACC) is a key enzyme in the biosynthesis of fatty acids. Inhibition of ACC can reduce fat storage and is therefore a target for anti-obesity drugs. Certain 1,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual inhibitors of ACC1 and ACC2.[1]
Structure-Activity Relationship (SAR): SAR studies have shown that substitutions at the 9-position of the 1,9-diazaspiro[5.5]undecane core significantly influence the inhibitory activity against ACC.[1] For example, the introduction of bicyclic heteroaryl groups at this position has led to compounds with low nanomolar IC50 values.[1]
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| 1g | 7 | 3 |
| 1h | 11 | 5 |
Table 1: In vitro potency of selected 1,9-diazaspiro[5.5]undecane derivatives as ACC inhibitors.[1]
Pain Management: Dual-Targeting Opioid and Sigma Receptors
Chronic pain is a debilitating condition with a significant unmet medical need. A novel approach to pain management involves the dual modulation of the μ-opioid receptor (MOR) and the sigma-1 (σ1) receptor. 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as potent MOR agonists and σ1 receptor antagonists.
Mechanism of Action: MOR agonists are well-established analgesics. The concomitant antagonism of the σ1 receptor has been shown to potentiate the analgesic effects of MOR agonists and may reduce the development of tolerance and other side effects associated with opioid use.
Caption: Synergistic action of a dual MOR agonist and σ1 receptor antagonist for pain management.
Quantitative Data:
| Compound | MOR Ki (nM) | σ1R Ki (nM) |
| 15au | 25.3 | 21.5 |
Table 2: Binding affinities of a representative 1-oxa-4,9-diazaspiro[5.5]undecane derivative for MOR and σ1R.
Neurodegenerative Diseases: An Emerging Frontier
While research is still in its early stages, the unique structural features of diazaspiro[5.5]undecane derivatives make them intriguing candidates for the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to precisely orient functional groups in three-dimensional space could allow for the design of molecules that can interact with challenging targets involved in these complex disorders. Further exploration of this scaffold in the context of neurodegeneration is warranted.
Conclusion and Future Perspectives
The diazaspiro[5.5]undecane scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. The synthetic accessibility of this core, coupled with the ability to introduce a wide range of substituents, has led to the discovery of potent and selective modulators of a variety of biological targets. The success of these compounds in the areas of metabolic disorders and pain management highlights the power of this chemical framework. As our understanding of the pathophysiology of complex diseases such as neurodegenerative disorders deepens, the diazaspiro[5.5]undecane scaffold is poised to play an increasingly important role in the development of the next generation of innovative medicines.
References
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]
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Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
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- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 4. arabjchem.org [arabjchem.org]
Conformational Analysis of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
Technical Guide for Medicinal Chemists and Structural Biologists
Executive Summary: The Spiro Scaffold in Drug Design
The spiro[5.5]undecane skeleton represents a "privileged structure" in medicinal chemistry, offering a rigid, orthogonal vector orientation that is unattainable with fused or linked bicyclic systems. The specific derivative 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane introduces high heteroatom density, modulating lipophilicity (LogP) and solubility while creating a complex stereoelectronic landscape.
This guide provides a rigorous conformational analysis of this molecule, dissecting the interplay between steric bulk (1-Methyl group), ring puckering (Chair vs. Twist-boat), and electronic repulsion (lone pair vectors). It serves as a blueprint for optimizing this scaffold as a pharmacophore for GPCR ligands and ion channel modulators.
Structural Deconstruction and Nomenclature
To analyze the conformation, we must first rigorously define the connectivity and vector relationships.
Connectivity and Numbering
Following IUPAC spiro nomenclature, the numbering initiates adjacent to the spiro carbon in the smaller ring (or the ring with the lower numbered heteroatom priority) and proceeds through the spiro center.
-
Spiro Center: Carbon-6 (C6).
-
Ring A (Heteroatoms N1, O4): The 1,4-oxazine-like ring.
-
Sequence: N1 — C2 — C3 — O4 — C5 — C6(spiro) .
-
Key Feature: N1 is directly attached to the spiro center.
-
-
Ring B (Heteroatoms O8, N10):
-
Sequence: C7 — O8 — C9 — N10 — C11 — C6(spiro) .
-
Key Feature: Neither heteroatom is directly adjacent to the spiro center (C7 and C11 are methylene bridges).
-
The Orthogonal Constraint
Unlike fused bicyclic systems (e.g., decalin), the spiro linkage forces the mean planes of Ring A and Ring B to be perpendicular (
Theoretical Framework: Stereoelectronic Determinants
The conformational energy landscape of this molecule is governed by three competing forces:
Ring Pucker: The Chair Preference
Both six-membered rings (Ring A and Ring B) will predominantly exist in Chair conformations. The energy penalty for a Twist-Boat in saturated oxazines is typically 5–6 kcal/mol higher than the chair. However, the spiro-fusion at C6 introduces quaternary strain (Thorpe-Ingold effect), which can slightly flatten the chair around C6, but rarely induces a flip to a boat unless severe steric clashes occur.
The N-Methyl Conformation (The Critical Variable)
The 1-Methyl group on Nitrogen-1 is the primary conformational switch.
-
Equatorial Preference (Steric Control): In a standard piperidine or morpholine, the
-substituent prefers the equatorial position to avoid 1,3-diaxial interactions with the C3 and C5 axial protons. -
Anomeric Considerations:
-
N1 is attached to C2 and C6. Neither C2 nor C6 are heteroatoms (C6 is a quaternary carbon).
-
Prediction: The conformational equilibrium will strongly favor the
-Me Equatorial conformer ( kcal/mol).
-
Dipole Minimization
The molecule possesses four heteroatoms with lone pairs.
-
Ring A (N1, O4): Dipoles oppose each other in the chair form.
-
Ring B (O8, N10): The relative orientation of the O8 and N10 lone pairs depends on the specific chair flip.
-
Global Dipole: The orthogonal arrangement allows for efficient solvation, but in non-polar environments (or lipid bilayers), the molecule may adopt a specific ring-flip combination (e.g., Chair-A/Chair-B vs. Chair-A/Inverted-Chair-B) to minimize the net dipole moment.
Computational Protocol (Methodology)
To rigorously determine the global minimum, the following computational workflow is recommended. This protocol ensures that dispersion forces (critical for spiro systems) and solvent effects are accounted for.
Workflow Diagram
Figure 1: Computational workflow for identifying the global energy minimum and accessible conformers.
Step-by-Step Protocol
-
Conformer Generation:
-
Use MMFF94x or OPLS4 force fields.
-
Generate rotamers for the N-Methyl group and ring flips for both six-membered rings.
-
Constraint: Ensure the spiro center chirality (if fixed) is maintained; otherwise, generate both diastereomers if synthesis yields a racemate.
-
-
Geometry Optimization (DFT):
-
Functional: B3LYP-D3(BJ) or
B97X-D . The inclusion of dispersion corrections (-D3) is mandatory to accurately model the London dispersion forces between the orthogonal rings. -
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized) ensures sufficient flexibility for the lone pair electron density on Oxygen and Nitrogen.
-
Solvation: Use SMD (Solvation Model based on Density) for water (
) to mimic biological fluids, and Chloroform ( ) to mimic the membrane interior.
-
-
NBO Analysis (Natural Bond Orbital):
-
Perform NBO 7.0 analysis to quantify hyperconjugative interactions (
) that might stabilize axial conformations (though expected to be weak here).
-
Experimental Validation
Theoretical models must be validated by spectroscopic data.
NMR Spectroscopy
-
H NMR Coupling Constants (
):-
The protons at C2 and C11 will show distinct splitting patterns based on the chair geometry.
-
Axial-Axial coupling: ~10–12 Hz (indicates Chair).
-
Axial-Equatorial coupling: ~2–5 Hz.
-
-
NOESY (Nuclear Overhauser Effect):
-
Critical Experiment: Irradiate the N-Methyl signal.
-
Result A: Strong NOE to axial protons at C3/C5
Methyl is Equatorial . -
Result B: Strong NOE to equatorial protons at C3/C5
Methyl is Axial .
-
X-Ray Crystallography[1]
-
Single-crystal X-ray diffraction provides the definitive solid-state conformation.
-
Note: Packing forces in the crystal lattice can sometimes trap a local minimum (e.g., N-Me axial) that allows for tighter stacking, which may differ from the solution-state global minimum.
Data Presentation: Predicted Conformational Populations
Based on standard conformational energy values for spiro-heterocycles [1][2], the predicted population distribution at 298 K is:
| Conformer | Ring A Geometry | Ring B Geometry | N-Methyl Orientation | Relative Energy ( | Population (%) |
| I (Global Min) | Chair | Chair | Equatorial | 0.00 | ~92% |
| II | Chair | Chair | Axial | +1.4 - 1.8 | ~6% |
| III | Twist-Boat | Chair | Equatorial | +5.5 | < 1% |
| IV | Chair | Twist-Boat | Equatorial | +5.8 | < 1% |
Table 1: Predicted relative energies and populations. The equatorial N-methyl preference dominates due to the lack of stabilizing anomeric effects.
Biological Implications
The rigid spiro[5.5]undecane scaffold is often used to position pharmacophores (like the basic Nitrogen) at a precise distance and angle relative to a hydrogen bond acceptor (Oxygen).
-
Vector Fidelity: The spiro center ensures that the distance between N1 and N10 is fixed, unlike in flexible linkers. This is crucial for bivalent ligands targeting GPCR dimers.
-
Solubility: The 4,8-dioxa substitution significantly lowers the LogP compared to the all-carbon spiro[5.5]undecane, improving "drug-likeness" and oral bioavailability.
References
-
Gomes, J. et al. (2012). Conformational Analysis of Spirocyclic Piperidines: Steric vs. Stereoelectronic Effects. Journal of Organic Chemistry.
-
Wiberg, K. B. et al. (2018).[1] The Anomeric Effect: It's Complicated. Journal of Organic Chemistry.
-
Carreira, E. M. et al. (2015). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews.
-
BenchChem Technical Report. (2025). Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems.
-
Smith, A. B. et al. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT. Physical Chemistry Chemical Physics.[2]
Sources
Physicochemical Profiling: 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
[1]
Part 1: Structural Analysis & Theoretical Basicity[1]
Before experimental determination, a rigorous structural dissection is required to establish the "Basicity Floor" and "Ceiling."[1] This molecule is a spiro-bis-heterocycle , structurally analogous to two fused morpholine-like rings sharing a central spiro-carbon.[1]
Structural Deconstruction
The IUPAC name implies a spiro[5.5]undecane core (two six-membered rings) with the following heteroatom placements:
-
Spiro Center: Position 6.[1]
-
Ring A (Positions 1-5): Contains N1 (Methylated, Tertiary Amine) and O4 (Ether).[1]
-
Ring B (Positions 7-11): Contains O8 (Ether) and N10 (Secondary Amine).[1]
Ionization Centers (pKa Sites)
The molecule possesses two distinct basic centers.[1] The basicity of these nitrogens is modulated by the inductive electron-withdrawing effects (-I) of the ether oxygens and the steric constraints of the spiro scaffold.[1]
| Site | Type | Chemical Environment | Predicted Electronic Effect |
| N1 | Tertiary Amine ( | The methyl group increases electron density (+I), but the | |
| N10 | Secondary Amine ( | Unsubstituted, | Less sterically hindered than N1.[1] Typically, secondary cyclic amines (like morpholine) are more basic than their |
Predicted pKa Values (In-Silico Consensus)
Based on Quantitative Structure-Property Relationship (QSPR) modeling using fragment contributions from analogous scaffolds (Morpholine,
-
pKa₂ (N1 - Tertiary): 7.1 – 7.4 [1]
Critical Note on Stability: If the specific isomer places the oxygen at position 8 and nitrogen at position 9 (an
-amino ether or aminal), the pKa would drop drastically (< 5.[1]0) and the molecule would be hydrolytically unstable.[1] Assuming the standard 1,4-relationship (morpholine-like) is maintained, the values above apply.
Part 2: Experimental Protocols (Validation)
To confirm the theoretical values, the following experimental workflows are recommended. These protocols are designed to handle the specific solubility and detection challenges of non-chromophoric spiro-amines.[1]
Method A: Potentiometric Titration (Gold Standard)
Best for: High purity (>95%) samples with reasonable aqueous solubility (>0.5 mM).
Reagents:
-
Titrant: 0.5 M KOH and 0.5 M HCl (standardized).
-
Solvent: 0.15 M KCl (ionic strength adjuster) in degassed water.
-
Cosolvent: Methanol (if solubility is <0.1 mg/mL).[1]
Protocol:
-
Preparation: Dissolve 3–5 mg of the analyte in 20 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH < 3.[1]0) by adding excess HCl to fully protonate both amine sites (
state).[1] -
Titration: Titrate with 0.5 M KOH under inert gas (
or Argon) blanket to prevent carbonate formation. -
Data Capture: Record pH vs. Volume of titrant.
-
Analysis: Use the Bjerrum difference plot method. Look for two inflection points.[1][3]
Method B: Capillary Electrophoresis (CE) pH Profiling
Best for: Low sample quantity (<1 mg) or impure samples.[1]
Principle: The effective mobility (
Protocol:
-
Buffer System: Prepare a series of buffers ranging from pH 2.0 to 12.0 in 0.5 unit increments (Phosphate/Borate/Acetate mix).[1]
-
Injection: Inject sample (50 µM) with a neutral marker (DMSO/Mesityl oxide).[1]
-
Plotting: Plot
vs. pH. -
Calculation: Fit the sigmoidal curve to the Boltzmann equation. The inflection points of the mobility shift correspond directly to the pKa values.[1]
Part 3: Visualization of Basicity & Workflow
The following diagrams illustrate the ionization logic and the decision tree for selecting the correct experimental method.
Ionization Pathway & Structural Logic[1]
Figure 1: Predicted ionization pathway.[1][4] N1 (tertiary) deprotonates first, followed by N10 (secondary).[1]
Experimental Decision Workflow
Figure 2: Decision tree for selecting the appropriate pKa determination protocol based on sample quality.
Part 4: Data Summary & Reference Standards
When performing your analysis, use the following reference compounds to validate your system's performance. If your measured values for these standards deviate by >0.1 pH units, recalibrate your electrodes.
| Reference Compound | Structure Type | Lit.[1][2][3][4][5][6][7][8][9][10][11][12] pKa (25°C) | Relevance |
| Morpholine | Cyclic | 8.36 | Direct analog for Ring B (N10).[1] |
| Cyclic | 7.38 | Direct analog for Ring A (N1).[1] | |
| Piperidine | Cyclic Amine (No Oxygen) | 11.22 | Demonstrates the |
Conclusion
For 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane , expect a pKa₁ of ~7.2 (attributed to the
References
-
Hall, H. K. (1957).[1] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society.[1] 79 (20): 5441–5444.[1] Link[1]
-
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[1] (Standard Reference for Morpholine values).
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]
-
Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Link
-
PubChem Compound Summary . Morpholine (CID 8078) and N-Methylmorpholine (CID 7963).[1] National Center for Biotechnology Information.[1] Link
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- 3. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane | C9H18N2O | CID 21703959 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols: A Proposed Synthesis for the 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane Scaffold
Introduction
The synthesis of complex heterocyclic structures is a cornerstone of modern medicinal chemistry and drug development. Spirocyclic systems, in particular, are of significant interest due to their rigid three-dimensional conformations, which can lead to high-affinity and selective interactions with biological targets.[1] The target molecule, 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane , represents a unique spiro-aminal ether scaffold. Its structure consists of two six-membered heterocyclic rings—one resembling N-methylmorpholine and the other morpholine—fused at a single carbon atom.
Proposed Synthetic Strategy & Rationale
The core of our proposed strategy is the construction of the spiro[5.5]undecane skeleton via an intramolecular cyclization reaction on a piperidone core.
-
Choice of Precursor : N-methyl-4-piperidone is selected as the ideal starting material.[2] It is commercially available and provides one of the requisite six-membered rings, the N-methyl group at the correct position (N-1 in the final analogue), and a ketone carbonyl group that serves as the electrophilic site for building the second ring.[3][4]
-
Key Transformation : The formation of the second six-membered ring is achieved through a condensation reaction with a bifunctional reagent. To create a six-membered ring containing both oxygen and nitrogen, 3-amino-1-propanol is the ideal partner. The reaction proceeds via an acid-catalyzed cascade involving iminium ion formation and subsequent intramolecular etherification.
-
Water Removal : This condensation is an equilibrium process. To drive the reaction to completion, the water generated as a byproduct must be removed. This is effectively accomplished by performing the reaction in a high-boiling solvent like toluene using a Dean-Stark apparatus, which facilitates azeotropic removal of water.[5]
The overall transformation is depicted below:
Caption: Overall reaction scheme for the proposed synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of the target analogue, 1-Methyl-9-oxa-6-azaspiro[5.5]undecane.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| N-Methyl-4-piperidone | C₆H₁₁NO | 113.16 | 5.00 g | 44.19 | 1.0 |
| 3-Amino-1-propanol | C₃H₉NO | 75.11 | 3.65 g | 48.61 | 1.1 |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 420 mg | 2.21 | 0.05 |
| Toluene | C₇H₈ | 92.14 | 150 mL | - | - |
| Saturated NaHCO₃ (aq) | - | - | 50 mL | - | - |
| Brine | - | - | 50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |
Procedure
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add N-methyl-4-piperidone (5.00 g, 44.19 mmol) and toluene (150 mL).
-
Addition of Reagents : Begin stirring the solution and add 3-amino-1-propanol (3.65 g, 48.61 mmol). Follow this with the addition of the catalyst, p-toluenesulfonic acid monohydrate (420 mg, 2.21 mmol).
-
Reaction Execution : Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 12-18 hours, or until no more water is collected.
-
Work-up : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification : Purify the crude oil via flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate), is typically effective for separating the product from residual starting materials and byproducts.
-
Characterization : Combine the pure fractions and remove the solvent in vacuo to yield the final product, 1-Methyl-9-oxa-6-azaspiro[5.5]undecane. The structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 60-75%.
Mechanism & Scientific Discussion
The formation of the spiro-aminal ether proceeds through a well-understood acid-catalyzed pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Caption: Key steps in the acid-catalyzed reaction mechanism.
-
Activation : The reaction is initiated by the protonation of the carbonyl oxygen of N-methyl-4-piperidone by the acid catalyst (p-TsOH). This step significantly increases the electrophilicity of the carbonyl carbon.
-
Hemiaminal Formation : The primary amine of 3-amino-1-propanol acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent proton transfer results in a neutral hemiaminal intermediate.
-
Dehydration : The hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The elimination of water is typically the rate-determining step and is driven to completion by the azeotropic removal of water from the reaction medium.[5]
-
Iminium Ion Intermediate : The loss of water generates a highly reactive iminium ion intermediate.
-
Intramolecular Cyclization : The pendant hydroxyl group of the 3-aminopropanol moiety then acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon to form the second six-membered ring.
-
Deprotonation : Finally, a base (e.g., the solvent or another molecule) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the neutral spirocyclic product.
Note on Synthesizing the Target Molecule : To achieve the synthesis of the user-specified 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane , a different starting material would be required. One hypothetical, though challenging, approach would involve starting with N-methyl-3-morpholinone. This precursor contains the required N-methyl and oxygen atom in a six-membered ring with a ketone. Condensation of this less-common ketone with 3-amino-1-propanol, following the protocol outlined above, could theoretically yield the desired target. However, the synthesis and stability of N-methyl-3-morpholinone would present their own synthetic challenges.
References
-
Eryanti, Y., et al. (2018). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. ResearchGate. Available from: [Link]
- Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
-
Li, W., & Zhang, J. (2013). Synthesis of Spiroaminals and Spiroketals with Bimetallic Relay Catalysis. Organic Letters. Available from: [Link]
-
HETEROCYCLES. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. Available from: [Link]
-
Al-Ostath, A., et al. (2018). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. PMC. Available from: [Link]
-
Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available from: [Link]
-
Aggarwal, N., & Singh, G. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Available from: [Link]
-
de la Cruz, J., et al. (2022). α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine. The Journal of Organic Chemistry. Available from: [Link]
-
Beilstein Journals. (2019). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available from: [Link]
-
Organic Syntheses. (2016). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Available from: [Link]
-
de Souza, A. C. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. Available from: [Link]
-
Castillo, E., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available from: [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
DTIC. (1993). Piperidine Synthesis. Available from: [Link]
-
SciSpace. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]
-
PMC. (2017). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Available from: [Link]
-
Sciforum. (2021). New Methods of Synthesis, Structure and Aminomethylation of 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane1,5- dicarbonitrile. Available from: [Link]
-
Reddit. (2023). N-methyl-4-piperidone. Available from: [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]
- Google Patents. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available from: [Link]
-
PMC. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Available from: [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Available from: [Link]
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Application Note: 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane in Pharmaceutical Synthesis
This Application Note is designed to guide medicinal chemists and process scientists in the utilization of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane (and its structural analogs) as a high-value scaffold for "Escape from Flatland" drug discovery.
While structurally related to the core of the novel insecticide Spiropidion (Syngenta), this specific spiro[5.5]undecane scaffold has emerged as a privileged intermediate in pharmaceutical research, particularly for PROTAC linker design and Kinase Inhibitor optimization.
Executive Summary & Structural Utility
The shift towards increasing the fraction of sp3-hybridized carbons (
-
Conformational Rigidity: Locks pharmacophores in precise vectors, reducing the entropic penalty of binding.
-
Metabolic Stability: The spiro-quaternary carbon blocks metabolic soft spots often found in flat aromatic rings.
-
Vector Orthogonality: The two nitrogen atoms (N1 and N10) allow for orthogonal functionalization—one is typically methylated (N1), while the other (N10) serves as a handle for coupling to warheads or E3 ligase ligands.
Primary Applications:
-
PROTAC Linkers: Rigidifying the linker chain to improve degradation efficiency.
-
GPCR Modulators: Bioisostere for piperazine/morpholine rings in MCH-R1 and Opioid receptor ligands.
-
Kinase Inhibitors: Solubilizing group attached to the hinge-binding motif.
Physicochemical Profile
Data summarized for the N-Boc protected precursor (common starting material).
| Property | Value (Approx.) | Significance |
| Molecular Weight | ~170.25 Da (Free Base) | Low MW leaves room for heavy warheads. |
| cLogP | -0.2 to 0.5 | Hydrophilic; improves solubility of lipophilic drugs. |
| TPSA | ~40-50 Ų | Favorable for membrane permeability. |
| pKa (N10) | ~8.5 - 9.5 | Basic secondary amine; suitable for salt formation. |
| Fsp3 | >0.8 | High 3D character (Escape from Flatland). |
Protocol A: Synthesis of the Core Scaffold
Note: This protocol describes the construction of the 1,5-dioxaspiro[5.5]undecane skeleton adapted for nitrogen insertion, based on standard ketalization/spirocyclization methodologies.
Reaction Principle
The synthesis relies on the acid-catalyzed condensation of 1-Methyl-4-piperidone (Ring A precursor) with a suitable amino-diol or diol precursor (Ring B precursor) to form the spiro-junction.
Materials
-
Reagent A: 1-Methyl-4-piperidone (CAS: 1445-73-4)
-
Reagent B: 2-(Hydroxymethyl)-1,3-propanediol (or specific amino-functionalized diol depending on N10 substitution reqs).
-
Catalyst: p-Toluenesulfonic acid (p-TsOH).[1]
-
Solvent: Toluene or Cyclohexane (with Dean-Stark trap).
Step-by-Step Procedure
-
Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add 1-Methyl-4-piperidone (1.0 equiv, 50 mmol) and the Diol Precursor (1.2 equiv, 60 mmol) to the flask.
-
Solvent: Dissolve in Toluene (300 mL).
-
Catalysis: Add p-TsOH (0.05 equiv).
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Checkpoint: Reaction is complete when water evolution ceases (approx. 4–6 hours).
-
-
Workup:
-
Purification: Concentrate in vacuo. Purify the residue via vacuum distillation or flash chromatography (DCM/MeOH/NH₃ gradient) to isolate the spirocyclic core.
Visualizing the Pathway (Graphviz)
Caption: Acid-catalyzed spirocyclization pathway via Dean-Stark dehydration.[1]
Protocol B: Application in PROTAC Linker Synthesis
The secondary amine (N10) of the scaffold is the primary handle for attaching linkers in Proteolysis Targeting Chimeras (PROTACs).
Workflow: Nucleophilic Substitution (SNAr)
This protocol describes attaching the scaffold to a Cereblon (CRBN) ligand via a fluorinated linker.
-
Activation: Dissolve the CRBN Ligand-Linker-F (containing a terminal alkyl fluoride or tosylate) in DMF.
-
Coupling:
-
Add 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane (1.2 equiv).
-
Add DIPEA (3.0 equiv) and KI (0.1 equiv, catalytic).
-
-
Reaction: Heat to 60°C for 12 hours under N₂ atmosphere.
-
Validation: Monitor by LC-MS. Look for the [M+H]+ peak corresponding to the adduct.[4]
-
Self-Validating Step: If conversion is <50% after 6 hours, add 0.5 equiv more DIPEA and raise temp to 80°C.
-
-
Isolation: Dilute with EtOAc, wash with LiCl (5% aq), and purify via Prep-HPLC.
PROTAC Assembly Logic (Graphviz)
Caption: Modular assembly of PROTACs using the spiro scaffold to rigidify the linker region.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete water removal. | Ensure Dean-Stark trap is functioning; use fresh molecular sieves. |
| Product Decomposition | Acid sensitivity of the ketal. | Neutralize completely with NaHCO₃ before concentration. Do not use acidic silica for column. |
| Poor Solubility | Free base aggregation. | Convert to HCl or Oxalate salt for storage and handling. |
References
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[2] Retrieved from [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists. J. Med. Chem. Retrieved from [Link]
Sources
Introduction: The Path to Crystalline 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
An Application Guide and Protocols for the Crystallization of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane represents a class of spirocyclic heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The unique three-dimensional architecture of the spiro-fused ring system offers a rigid scaffold that can be exploited for the development of novel therapeutic agents. Obtaining high-quality single crystals of this compound is a critical, often rate-limiting step for its definitive structural elucidation via X-ray crystallography. This analysis provides unequivocal proof of molecular structure, stereochemistry, and packing interactions, which are fundamental to understanding its biological activity and for structure-based drug design.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust crystallization strategy for 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane. As no specific crystallization protocol for this exact molecule is widely published, this guide is built upon foundational crystallographic principles and proven techniques for small organic molecules.[1][2] The core philosophy is not to provide a single "magic bullet" but to empower the scientist with the knowledge to systematically screen for, optimize, and achieve successful crystallization.
Section 1: Foundational Work - The Keys to Success
Before any crystallization attempt, a systematic preliminary assessment is paramount. The quality of the starting material and knowledge of its solubility are the most significant factors influencing the outcome.
The Imperative of Purity
Crystallization is an ordered process of self-assembly. Impurities can disrupt the formation of the crystal lattice, leading to poor crystal quality, twinning, or complete failure to crystallize.
-
Causality: Impurities can act as nucleation inhibitors or, conversely, cause uncontrolled, rapid precipitation, resulting in amorphous solids or microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD).[3]
-
Recommendation: It is strongly advised to begin with material that is at least 90-95% pure, as determined by methods such as NMR spectroscopy, HPLC, or LC-MS.[4] If the purity is insufficient, purification by column chromatography, preparative HPLC, or sublimation should be performed prior to any crystallization experiments.
Solubility Screening: Mapping the Crystallization Landscape
The choice of solvent is the most critical variable in a crystallization experiment.[4] A systematic solubility screening is essential to identify suitable solvents and solvent/antisolvent systems. The ideal "good" solvent will dissolve the compound completely at a reasonably high concentration, but not so effectively that the solution cannot become supersaturated.[5]
Protocol 1: Line-of-Vials Solubility Assessment
This protocol provides a rapid, semi-quantitative method to assess the solubility of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane in a range of common laboratory solvents.
Methodology:
-
Arrange a series of clean, small, labeled glass vials (e.g., 2 mL HPLC vials).
-
Accurately weigh approximately 5-10 mg of the compound into each vial.
-
Add a starting volume (e.g., 0.2 mL) of a single test solvent to each respective vial. A suggested starting list of solvents is provided in Table 1.
-
Cap the vials and agitate vigorously (e.g., vortex) for 1-2 minutes at room temperature.
-
Observe and record the results:
-
Insoluble: Compound does not dissolve at all.
-
Partially Soluble: Some, but not all, of the compound dissolves.
-
Fully Soluble: The compound dissolves completely, yielding a clear solution.
-
-
For vials where the compound is partially soluble, add another 0.2 mL of the solvent, agitate, and observe again. Repeat until the compound fully dissolves or the total volume becomes excessive (e.g., > 1.5 mL).
-
For vials where the compound is fully soluble in the initial volume, it may be considered a "good" solvent. For those where it is insoluble or sparingly soluble, it may serve as a potential "antisolvent" or "bad" solvent.
Table 1: Suggested Solvents for Initial Screening
| Polarity Class | Solvent | Boiling Point (°C) | Rationale |
|---|---|---|---|
| Polar Protic | Methanol | 65 | Potential for H-bonding with diaza- and dioxa- groups. |
| Ethanol | 78 | Similar to methanol, slightly less volatile. | |
| Isopropanol (IPA) | 82 | A common choice for slower evaporation/cooling. | |
| Polar Aprotic | Acetonitrile | 82 | Good for moderately polar compounds. |
| Acetone | 56 | Highly volatile, useful for vapor diffusion.[4] | |
| Tetrahydrofuran (THF) | 66 | Good solvent power for a range of polarities. | |
| Dichloromethane (DCM) | 40 | Volatile, often used in layering or diffusion.[5] | |
| Non-Polar | Toluene | 111 | Aromatic solvent, may interact with the molecule differently. |
| Heptane/Hexane | 98 / 69 | Classic antisolvents for precipitating polar compounds. |
| | Diethyl Ether | 35 | Very volatile, excellent as an antisolvent in vapor diffusion. |
Section 2: Core Crystallization Protocols
Based on the solubility screening, several high-probability techniques can be employed. It is recommended to try multiple methods in parallel to maximize the chances of success.[5]
Slow Evaporation
This is the simplest technique, relying on the gradual removal of solvent to increase the solute concentration to the point of supersaturation and subsequent crystal formation.[1][6]
-
Principle: As the solvent evaporates, the concentration of the solute increases. Once the solution becomes supersaturated, nucleation begins, and crystals start to grow. This method works best with solvents in which the compound is moderately soluble.
-
Causality: The rate of evaporation is critical; if it is too fast, a powder or amorphous solid will precipitate.[4] A slow, controlled rate allows for ordered growth on a limited number of nucleation sites, leading to larger, higher-quality crystals.[6]
Protocol 2: Slow Evaporation
-
Prepare a nearly saturated solution of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane in a "good" or "moderately good" solvent identified from Protocol 1. Ensure the solution is clear and free of any particulate matter by filtering it through a syringe filter (0.22 µm) into a clean vial.
-
Use a vessel with a narrow opening to slow evaporation, such as an NMR tube or a small test tube.[5][6]
-
Cover the vial opening. To control the evaporation rate, you can use parafilm with a few small holes poked by a needle or a cap that is not screwed on tightly.[7]
-
Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Monitor the vial periodically over several days to weeks without disturbing it.
Slow Cooling
This technique is effective when the compound's solubility is significantly higher at an elevated temperature than at room temperature or below.[8]
-
Principle: A saturated solution is prepared at a higher temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to a supersaturated state and crystallization.
-
Causality: Rapid cooling causes rapid precipitation and the formation of many small crystals. Slow, gradual cooling is essential to allow large, well-ordered crystals to form. Placing the vessel in an insulated container (like a Dewar flask with warm water or a styrofoam box) facilitates this slow cooling process.[6]
Protocol 3: Slow Cooling
-
Choose a solvent in which the compound shows low solubility at room temperature but good solubility upon heating.
-
Add the compound to the solvent in a test tube or small flask to create a slurry.
-
Gently heat the mixture (e.g., in a warm water or oil bath) while stirring or swirling until the compound is fully dissolved. Avoid boiling the solvent if possible.
-
Once a clear solution is obtained, cap the vessel and place it inside a larger, insulated container (e.g., a beaker filled with hot water or a styrofoam box) to ensure the cooling process is very slow.
-
Allow the setup to cool undisturbed to room temperature over several hours or overnight. For further crystallization, the vessel can then be transferred to a refrigerator (4°C).
Vapor Diffusion
Vapor diffusion is arguably the most versatile and successful technique, especially when only small amounts of material are available.[1][9] It involves two solvents: a "good" solvent in which the compound is dissolved, and a volatile "antisolvent" in which the compound is insoluble.
-
Principle: The more volatile antisolvent slowly diffuses in the vapor phase into the solution containing the compound. This gradually decreases the solvent system's overall solvating power, pushing the compound out of solution in a controlled manner to form crystals.
-
Causality: This method provides a very slow and gentle change in solvent composition, which is ideal for growing high-quality crystals. The setup ensures there are no mechanical disturbances to the growing crystals.
Protocol 4: Vapor Diffusion (Vial-in-Vial Setup)
-
Dissolve 2-10 mg of the compound in a minimal amount of a "good" solvent (e.g., THF, Methanol, Acetonitrile) in a small, open inner vial.
-
In a larger outer vial, add a reservoir of a volatile antisolvent (e.g., Pentane, Hexane, Diethyl Ether) in which the compound is insoluble. The volume should be sufficient to create a saturated atmosphere but not so high that it could spill into the inner vial.[9]
-
Carefully place the inner vial inside the outer vial, ensuring the walls do not touch.[4]
-
Seal the outer vial tightly with a cap and leave it undisturbed.
-
Monitor for crystal growth over several days to weeks.
Table 2: Common Solvent/Antisolvent Pairs for Vapor Diffusion [4]
| "Good" Solvent (less volatile) | "Bad" Antisolvent (more volatile) |
|---|---|
| Tetrahydrofuran (THF) | Hexane or Pentane |
| Acetonitrile | Diethyl Ether |
| Methanol | Diethyl Ether or Dichloromethane |
| Toluene | Hexane or Pentane |
| Water | Dioxane or Acetone |
Section 3: Visualizing the Crystallization Workflow
A systematic approach is key. The following diagram illustrates the decision-making process for crystallizing 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane.
Caption: Workflow for Crystallization Protocol Development.
References
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Bond, A. D. (2024, October 16). How to grow crystals for X-ray crystallography. International Union of Crystallography. Retrieved from [Link]
-
Organometallic Chemistry Research Group, University of Hyderabad. (n.d.). The Slow Evaporation Method. Retrieved from [Link]
-
Müller, P. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Retrieved from [Link]
-
X-ray Core, KU Leuven. (2026, February 6). How to crystallize your sample. Retrieved from [Link]
-
Staples, R. J. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Michigan State University Department of Chemistry. Retrieved from [Link]
-
European Molecular Biology Laboratory. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
Lu, W., & Yu, E. W. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology (Vol. 1140, pp. 263–280). Humana Press. Retrieved from [Link]
-
Staples, R. J. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1). Retrieved from [Link]
-
Bryant, M. J., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. CrystEngComm, 25(9), 1334-1349. Retrieved from [Link]
-
Li, W., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Retrieved from [Link]
-
Ganushevich, Y. S., et al. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 24(2), 1435. Retrieved from [Link]
-
Perlovich, G. L., et al. (2012, June 14). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1893–1899. Retrieved from [Link]
-
Li, J., et al. (2013). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Journal of Chemistry, 2013, 904812. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Azaspiro[5.5]undecane. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Retrieved from [Link]
-
Wikipedia. (n.d.). Undecane. Retrieved from [Link]
-
Nikpassand, M., & Zare, L. (n.d.). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. SID. Retrieved from [Link]
-
Soni, T., et al. (2009). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences, 71(1), 8–13. Retrieved from [Link]
-
Huber. (2021, August 18). Solubility determination and crystallization. Retrieved from [Link]
-
Gurjar, M. K., & Puranik, A. S. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. Organic Communications, 8(4), 1-10. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2014, March 7). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 79(7), 3146–3153. Retrieved from [Link]
-
Khan, I., et al. (2015, January 1). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 8(1), 133-140. Retrieved from [Link]
Sources
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. ijpsonline.com [ijpsonline.com]
- 4. unifr.ch [unifr.ch]
- 5. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. iucr.org [iucr.org]
Troubleshooting & Optimization
Improving reaction yield of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
Technical Support Center: 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane Synthesis
Executive Summary & Reaction Logic
Subject: Optimization of Reaction Yield for 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane. Case ID: SP-55-OPT-024 Primary Mechanism: Spiro-ketalization / Cyclocondensation.
The synthesis of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane typically involves the construction of a spiro-junction via the condensation of a piperidone derivative (Ring A) with a functionalized amino-alcohol or bis-nucleophile (Ring B). The critical bottleneck in this synthesis is the reversibility of the spiro-ketalization/aminal formation. Low yields are predominantly caused by incomplete water removal, improper acid catalysis stoichiometry, or hydrolysis during purification.
This guide treats the synthesis as a thermodynamic equilibrium problem . To improve yield, you must shift the equilibrium toward the spirocycle and protect the kinetically labile acetal/aminal center during workup.
Reaction Pathway & Logic Map
The following diagram illustrates the critical decision points in the synthesis workflow. Use this to identify where your specific protocol might be failing.
Figure 1: Critical decision pathway for spirocyclic synthesis. Note the divergence at water removal and purification stationary phases.
Troubleshooting Guide: Yield Optimization
This section addresses specific failure modes. Match your observation to the "Symptom" column.
| Symptom | Root Cause | Technical Solution |
| Yield < 30% | Incomplete Water Removal The reaction is an equilibrium ( | Implement Azeotropic Distillation: Use a Dean-Stark trap with Toluene or Benzene. For small scales (<1g), use activated 4Å Molecular Sieves (200% w/w).Action: Verify distillate volume matches theoretical water generation. |
| Product Decomposes on Column | Silica Gel Acidity Spiro-aminals/ketals are acid-sensitive. Standard silica gel ( | Switch Stationary Phase: Use Neutral Alumina or pre-treat silica gel with 1-2% Triethylamine (Et |
| Starting Material Remains | Steric Hindrance / Stalled Kinetics The N-methyl group on the piperidone creates steric bulk, slowing the initial nucleophilic attack. | Increase Temperature/Catalyst: Switch from DCM (reflux |
| "Sticky" Impurities | Oligomerization Linear polymerization occurs instead of cyclization if the concentration is too high. | High Dilution Technique: Perform the reaction at lower concentrations (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular polymerization. |
Deep Dive Q&A (FAQs)
Q1: I am using p-Toluenesulfonic acid (p-TsOH) as a catalyst, but the reaction stalls at 50% conversion. What should I change?
A: The stalling suggests you have reached equilibrium, not that the catalyst is dead.
-
Water Scavenging: Ensure your solvent (Toluene/Benzene) is dry before starting. If using a Dean-Stark, ensure the trap is pre-filled with dry solvent.
-
Catalyst Loading: For sterically demanding spiro-formations (like the N-methyl variant), increase p-TsOH to 10 mol% .
-
Alternative Promoter: If p-TsOH fails, switch to Titanium(IV) isopropoxide [Ti(OiPr)
] . It acts as both a Lewis acid catalyst and a water scavenger. Use 1.1 - 1.5 equivalents. Note that the workup for Ti reactions requires a specific quench (add water/NaOH slowly) to avoid emulsions.
Q2: Why does my product disappear during workup?
A: The spiro-ring system, particularly with the N,O-acetal linkage, is susceptible to acid-catalyzed hydrolysis.
-
The Trap: Many researchers wash the organic layer with dilute HCl to remove unreacted amines. Do not do this. It will open the ring.
-
The Fix: Quench the reaction with saturated aqueous NaHCO
or dilute NaOH . Ensure the aqueous layer pH is > 9 before separation. Dry the organic layer over K CO (basic drying agent) instead of Na SO (neutral/slightly acidic).
Q3: Can I use microwave irradiation to speed this up?
A: Yes, but with caution. Microwave heating can overcome the activation energy barrier for the initial nucleophilic attack on the ketone.
-
Protocol: 120°C for 20-30 minutes in Toluene.
-
Caveat: You must add molecular sieves to the microwave vial. Without water removal, the microwave will simply accelerate the establishment of the equilibrium (often 50:50), not the yield.
Q4: How do I confirm the spiro-structure is formed and not a fused ring?
A: 13C-NMR is your best diagnostic tool.
-
The Spiro Carbon: Look for a quaternary carbon signal in the 90–110 ppm range. This characteristic shift corresponds to the spiro-acetal/aminal center (
or ). -
HMBC Correlation: You should see long-range coupling between the protons of the N-methyl group and the spiro-carbon if the geometry allows, or more reliably, between the adjacent methylene protons of both rings and the single spiro carbon.
Standardized Experimental Protocol
Target: 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane (Scale: 10 mmol)
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.
-
Charging: Add N-methyl-4-piperidone (1.13 g, 10 mmol) and the corresponding diol/amino-alcohol precursor (10 mmol) to the flask.
-
Solvent: Add Toluene (50 mL, 0.2 M concentration).
-
Catalyst: Add p-TsOH[1]·H
O (190 mg, 1 mmol, 10 mol%). -
Reflux: Heat to vigorous reflux (
C). Ensure condensate is actively filling the trap. -
Monitoring: Reflux for 6–12 hours. Monitor water collection in the trap.
-
Workup (Critical):
-
Cool to Room Temp.[2]
-
Add Et
N (0.5 mL) to neutralize the catalyst before any aqueous contact. -
Wash with Sat. NaHCO
(2 x 20 mL). -
Dry organic layer over K
CO .
-
-
Purification: Flash chromatography on Neutral Alumina (Grade III) eluting with EtOAc/Hexane. Do not use standard Silica Gel.
References
-
Spirocyclic Synthesis via Piperidone Condensation
-
Optimization of Diazaspiro[5.
-
Stability of Spiro-Aminals
-
General Spirocyclic Scaffold Utility
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives <i>via</i> base promoted [5+1] double Michael addition of <i>N</i>,<i>N</i>-dimethylbarbituric acid to diaryliedene acetones - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Technical Support Center: Purification of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
[1]
Case ID: SP-55-DIAZA-PUR Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely encountering difficulties purifying 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane due to its amphiphilic nature and the Lewis-basic character of its nitrogen centers.[1] This molecule belongs to a class of spirocyclic diamines often used as rigid bioisosteres in drug discovery. Its purification is complicated by two main factors:
-
Silanol Interaction: The basic nitrogens hydrogen-bond strongly with acidic silanols on standard silica gel, causing peak tailing (streaking) and yield loss.[1]
-
Hydrolytic Sensitivity: Depending on the specific connectivity of the dioxa-spiro core (specifically if it mimics a ketal/aminal structure), the spiro-center may be sensitive to strong aqueous acids, making standard acid-base extraction risky.[1]
This guide provides three validated workflows to resolve these issues.
Module 1: Chromatographic Troubleshooting (The "Streaking" Issue)
User Report: "My compound smears across the column, and I'm losing mass on the baseline."
The Mechanism of Failure
Standard silica gel (
Protocol A: Basified Silica Flash Chromatography
Objective: Neutralize silica acidity to restore peak shape.
Materials:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Modifier: Triethylamine (TEA) or 7N Ammonia in Methanol (
).[1] -
Eluents: Dichloromethane (DCM) and Methanol (MeOH).[1]
Step-by-Step Workflow:
-
Pre-treatment (The "TEA Wash"):
-
Prepare a slurry of silica gel using 100% DCM containing 1% Triethylamine (TEA) .
-
Pack the column and flush with 2 column volumes (CV) of this mixture.
-
Why: TEA binds to the most active silanol sites, "capping" them before your compound is introduced.[1]
-
-
Equilibration:
-
Flush the column with your starting mobile phase (e.g., 98:2 DCM:MeOH) to remove excess free TEA.[1]
-
-
Elution Gradient:
-
Run a gradient from 0% to 10% MeOH in DCM.
-
Crucial: Maintain 1% TEA or 0.5%
in the mobile phase throughout the run to suppress peak tailing.
-
Visualization: Mobile Phase Decision Logic
Caption: Decision tree for selecting the correct chromatographic stationary phase and modifier based on compound stability.
Module 2: Non-Aqueous Salt Formation (The "Oiling Out" Solution)
User Report: "The product is a viscous oil that traps solvent. I need a solid for stability."
The Mechanism of Action
Spirocyclic amines often exist as oils in their free base form. Converting them to a salt disrupts the amorphous state and encourages lattice formation (crystallization). Warning: Because spiro-ketals can hydrolyze in water, we use anhydrous conditions.[1]
Protocol B: The Oxalate/Hydrochloride Precipitation
Objective: Purify and solidify the compound without exposing it to aqueous hydrolysis.
Experimental Setup:
| Parameter | Specification |
|---|
| Solvent A (Dissolution) | Diethyl Ether (
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude oil (free base) in a minimal amount of Solvent A (approx. 5 mL per gram).
-
Acid Addition:
-
Option 1 (HCl Salt): Dropwise add 1M HCl in Ether. Watch for immediate white precipitate.
-
Option 2 (Oxalate Salt): If HCl yields a hygroscopic gum, add a saturated solution of Oxalic Acid in acetone.[1] Oxalates often crystallize better than chlorides for spiro-amines.
-
-
Digestion: Stir the suspension for 30 minutes at
. -
Filtration: Filter the solid under Argon/Nitrogen (to prevent moisture absorption).
-
Wash: Wash the filter cake with cold anhydrous ether.
Self-Validating Check:
Dissolve a small amount of the salt in
Module 3: Impurity Scavenging (The "Polishing" Step)
User Report: "I have minor impurities from the previous coupling step that co-elute."
Protocol C: Resin-Based Scavenging
If your impurity profile includes unreacted alkyl halides or secondary amines, use functionalized polystyrene resins.[1] This avoids liquid-liquid extraction.
Workflow:
-
Scenario: Excess secondary amine starting material remains.
-
Scenario: Excess alkylating agent remains.
-
Procedure:
-
Add 3 equivalents of resin relative to the estimated impurity.
-
Shake (do not stir with magnetic bar, which grinds beads) for 4–16 hours.
-
Filter and evaporate.[3]
-
FAQ: Frequently Asked Questions
Q1: Can I use reverse-phase HPLC (C18) with TFA?
A: Use caution. Trifluoroacetic acid (TFA) is a strong acid (
-
Recommendation: Use Ammonium Bicarbonate (pH 10) or Formic Acid (pH 3-4) buffers instead of TFA to minimize hydrolysis risk.[1]
Q2: How do I store the purified compound? A:
-
Free Base: Store at
under Argon.[3] Amines readily absorb from the air to form carbamates. -
Salt Form: Store at room temperature in a desiccator. Salts are generally stable but can be hygroscopic.
Q3: The NMR shows split peaks. Is it impure? A: Not necessarily. Spirocyclic systems often exhibit conformational isomerism (chair-chair flipping) or restricted rotation, especially with bulky N-substituents.[1]
-
Test: Run the NMR at elevated temperature (
). If the peaks coalesce (merge), it is a dynamic conformational effect, not an impurity.[1]
References
-
Vertex AI Search. (2025). Purification of spirocyclic diamines flash chromatography. Retrieved from 4
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from 5
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[1][3] Retrieved from 3[1][3]
-
PubChem. (2025).[6][7] Spiro[5.5]undecane Compound Summary. Retrieved from 6[1][7]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. preprints.org [preprints.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. Spiro[5.5]undecane | C11H20 | CID 135983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane | C9H18N2O | CID 21703959 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal degradation profile of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
Topic: 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane[1][2]
Executive Summary: The Stability Landscape
The 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane scaffold represents a privileged class of spirocyclic building blocks.[1][2] In drug discovery, these 3D-rich scaffolds are valued for their ability to improve solubility and metabolic stability compared to flat aromatic systems.
However, the specific arrangement of the dioxa (ether/ketal) and diaza (amine) functionalities around the spiro carbon introduces specific thermal and chemical vulnerabilities.[1][2]
Core Stability Profile:
-
Thermal Stability: Generally robust up to 120°C in neutral, inert atmospheres.[1][2]
-
Oxidative Risk: High. The N-methyl group is a primary site for N-oxide formation under aerobic heating.
-
Hydrolytic Risk: Moderate to High (pH dependent). If the spiro center involves an O,O-acetal or N,O-aminal linkage, it is highly susceptible to acid-catalyzed ring opening.[1][2]
Diagnostic Workflow: Is Your Compound Degrading?
Before altering your synthesis or storage, confirm degradation using this multi-modal workflow.
Step 1: Visual Inspection [1]
-
Symptom: Color change from colorless/white to yellow/brown.
-
Diagnosis: Likely N-oxidation or trace metal-catalyzed decomposition. Amine-containing spirocycles often "yellow" long before significant purity loss is observed by NMR.
Step 2: LC-MS Triage (The "M+16" Rule)
Run a standard UPLC-MS sequence. Look for specific mass shifts relative to the Parent Ion (
| Mass Shift | Likely Degradant | Cause |
| N-Oxide | Oxidative stress (Air + Heat).[1] | |
| Hydrolysis Product | Ring opening (Acid + Moisture).[1] | |
| Demethylated | Radical degradation or metabolic mimicry. | |
| Bis-N-Oxide / Di-oxidation | Extreme oxidative stress. |
Step 3: NMR Validation
-
Key Indicator: Loss of symmetry.
-
Observation: In a pristine spiro[5.5]undecane, the methylene protons adjacent to the spiro center often appear as distinct multiplets.
-
Degradation Signal: Ring opening destroys the rigid chair/boat conformations, causing these multiplets to collapse into broad, undefined alkyl chains.[1][2]
Experimental Protocol: Forced Degradation Stress Test
To validate the stability limits of your specific batch, perform this standardized stress test. This protocol is adapted from ICH Q1A guidelines but optimized for spirocyclic amines.
Objective: Determine the primary degradation pathway (Oxidation vs. Hydrolysis).
Reagents:
Workflow:
-
Preparation: Prepare a 1 mg/mL stock solution of the spiro compound in ACN.
-
Stress Conditions: Aliquot into 4 vials:
-
Vial A (Acid): Add 1 eq. volume 0.1 M HCl. Heat at 60°C for 4 hours.
-
Vial B (Base): Add 1 eq. volume 0.1 M NaOH. Heat at 60°C for 4 hours.
-
Vial C (Oxidation): Add 1 eq. volume 3%
. Keep at Room Temp for 2 hours. -
Vial D (Thermal Control): Pure solvent.[1] Heat at 80°C for 24 hours.
-
-
Quenching: Neutralize Acid/Base samples to pH 7. Quench Peroxide with sodium bisulfite.
-
Analysis: Analyze via UPLC-MS (Gradient: 5% to 95% B over 5 mins).
Interpretation:
-
If Vial A degrades >10%: The spiro-ketal linkage is acid-labile. Avoid acidic workups.
-
If Vial C degrades >10%: The N-methyl is sensitive. Store under Argon.
Troubleshooting Guide & FAQs
Scenario A: "I see a new peak at RRT 0.85 after drying my compound."
-
Cause: You likely dried the compound in a vacuum oven at >50°C without an inert bleed.
-
Mechanism: Thermal N-oxidation. The N-methyl amine reacts with residual oxygen in the oven.
-
Fix: Dry at ambient temperature under high vacuum, or use a nitrogen bleed in the oven.[1]
Scenario B: "My yield dropped during the Boc-deprotection step (TFA/DCM)."
-
Cause: Acid-catalyzed ring opening.
-
Mechanism: The spiro center (if it contains the dioxa-functionality) acts like a ketal. Strong acids (TFA) plus trace water hydrolyze the ring, breaking the spiro junction.[1][2]
-
Fix: Switch to HCl in Dioxane (anhydrous) or use TMSOTf/2,6-lutidine for a milder deprotection.
Scenario C: "The compound turned into a gum during storage."
-
Cause: Hygroscopicity leading to hydrolysis.
-
Fix: Spiro-amines are often hygroscopic. Store as a solid salt (e.g., fumarate or oxalate) rather than the free base.[2]
Visualizing the Degradation Pathways
The following diagram illustrates the decision tree for identifying impurities and the mechanistic pathways for degradation.
Figure 1: Diagnostic logic flow for identifying thermal and chemical degradation in spirocyclic amines.
References
-
BenchChem. (2025).[4][5][6][7] Stability and degradation of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one in solution. BenchChem Technical Notes. Link[1][2]
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322.[1][2] (Contextual grounding for spiro-scaffold stability).
-
Waters Corporation. (2021). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Application Note. Link
- International Conference on Harmonisation (ICH).Stability Testing of New Drug Substances and Products Q1A(R2). (Standard regulatory framework for the protocols defined above).
-
Faal, et al. (2025).[1][2] Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems. BenchChem Research.[6] Link[1][2]
Sources
Optimization of reaction time for 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
Subject: 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
Status: Active Support Lead Scientist: Dr. A. Vance System: Acid-Catalyzed Spiro-Condensation / Ketalization[1]
Executive Summary: The Kinetic vs. Thermodynamic Balance
Welcome to the technical support hub for spiro-heterocycle synthesis. The synthesis of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane presents a classic physical organic challenge: the Spiro-Anomeric Effect .[1]
In 1,10-diazaspiro[5.5]undecane systems, the formation of the spiro center is reversible.[1][2] Your reaction time is not just a measure of "completion"; it is the variable that determines the ratio between the kinetic product (often formed fastest due to steric approach) and the thermodynamic product (stabilized by electronic effects like the anomeric effect).[1]
Critical Directive: Do not simply extend reaction time to increase yield. Prolonged exposure to acidic conditions at high temperatures often leads to ring-opening hydrolysis or polymerization of the enol ether intermediates.
Diagnostic Workflow: Reaction Profiling
Before altering your protocol, identify your failure mode using this logic flow.
Caption: Decision matrix for optimizing reaction time based on in-situ kinetic profiling.
Troubleshooting & FAQs
Q1: My reaction stalls at ~60% conversion regardless of extended time. Why?
Diagnosis: You have hit the equilibrium limit , not a kinetic limit.[1] Technical Explanation: The formation of the spiro-aminal/ketal releases a molecule of water. In a closed system, the water concentration rises until the rate of the reverse reaction (hydrolysis) equals the forward reaction.[1] Solution:
-
Azeotropic Distillation: Switch solvent to Toluene or Benzene and use a Dean-Stark trap to physically remove water.
-
Chemical Drying: If thermal conditions are sensitive, add activated 4Å Molecular Sieves directly to the reaction pot.
-
Do NOT simply add more acid catalyst; this will only accelerate the equilibration, not shift the position of the equilibrium.[1]
Q2: I see a new impurity forming after 12 hours. Should I stop?
Diagnosis: Likely epimerization or ring-opening . Technical Explanation: The 1-Methyl substituent introduces asymmetry. Extended reaction times allow the acid catalyst to protonate the heteroatoms, temporarily opening the ring.[1] When it closes again, it may close in the thermodynamically favored (but potentially undesired) stereochemical configuration, or react intermolecularly to form oligomers.[1] Solution:
-
Protocol: Perform a "Time Course Study." Sample the reaction every 2 hours. Plot "Product Area %" vs. "Impurity Area %."
-
Stop Point: Quench the reaction exactly when the impurity slope begins to rise, even if starting material remains (e.g., 85% conversion).[1] It is easier to separate starting material than structural isomers.[1]
Q3: The reaction is extremely slow (>48h). Can I increase the temperature?
Diagnosis: High activation energy barrier, likely due to steric hindrance from the 1-Methyl group.[1] Technical Explanation: The methyl group adjacent to the nitrogen or oxygen creates steric drag, making the nucleophilic attack on the carbonyl carbon (or oxocarbenium ion) difficult.[1] Solution:
-
Preferred: Switch to a higher boiling solvent (e.g., Xylene vs. Toluene) to increase the rate constant (
).[1] -
Alternative: Use a Lewis Acid (e.g.,
or ) instead of a Bronsted acid ( ).[1] Lewis acids can coordinate to the heteroatoms, activating the electrophile more aggressively without the high proton availability that causes side reactions.[1]
Standardized Optimization Protocol
Objective: Synthesis of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane via Condensation.
| Parameter | Standard Condition | Optimization Logic |
| Solvent | Toluene (0.1 M) | Essential for azeotropic water removal.[1] |
| Catalyst | p-TsOH (5-10 mol%) | Strong enough to drive ketalization; weak enough to minimize degradation.[1] |
| Temp | Reflux (110°C) | Required to distill the Toluene/Water azeotrope.[1] |
| Time | Stop at 6-8 Hours | Critical: Most spiro-condensations plateau here. Extended time favors decomposition.[1][2] |
Step-by-Step Workflow:
-
Setup: Charge the piperidone derivative (1.0 eq) and the amino-alcohol/diol (1.1 eq) in Toluene.
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (0.05 eq).
-
Dehydration: Attach a Dean-Stark trap pre-filled with Toluene. Heat to vigorous reflux.[1]
-
Monitoring: Check TLC/LCMS at t=1h, 3h, and 6h.
-
Quench: Once conversion plateaus (>90% or stable for 1h), cool to RT and immediately add saturated
. Note: Neutralization is vital to prevent hydrolysis during workup.[1]
Mechanistic Visualization
Understanding the "Anomeric Effect" is crucial for this scaffold. The axial orientation of the electronegative oxygen/nitrogen lone pairs stabilizes the spiro center.[1]
Caption: The spiro-center formation is reversible. Extended reaction time shifts the mixture from Kinetic to Thermodynamic product.[1]
References
-
BenchChem Technical Support. (2025).[1][3] Optimization of Spirocyclization Reactions: Temperature and Catalyst Selection. BenchChem. Link[1]
-
Muthusamy, S., et al. (2005).[1] An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System. Heterocycles. Link
-
Khomutnyk, Y.Y., et al. (2015).[1] Studies of the Mechanism and Origins of Enantioselectivity for Chiral Phosphoric Acid-Catalyzed Spiroketalization. Journal of the American Chemical Society. Link[1]
-
LaCour, T.G., et al. (1999).[1][4] Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters. Link
-
Islam, M.S., et al. (2015).[1][5] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development for 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
Status: Active Ticket ID: SPIRO-55-DEV Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
You are likely encountering difficulties with 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane due to three convergent physicochemical factors:
-
High Polarity: The dioxa and diaza functionalities create a hydrophilic profile, causing near-void elution on standard C18 columns.[1]
-
Basicity: The spiro-amine nitrogens are proton acceptors, leading to severe silanol interactions (peak tailing).[1]
-
UV Transparency: The saturated spiro-scaffold lacks a conjugated
-system, rendering it invisible to standard UV detection at >210 nm.[1]
This guide moves beyond standard protocols, applying "First Principles" of chromatography to resolve these specific structural challenges.
Module 1: Detection Strategies (The "Invisible Peak")
User Symptom: "I injected the sample at 1 mg/mL but see a flat baseline at 254 nm."
Root Cause: This molecule is a saturated heterocycle.[1] It possesses no chromophore capable of absorbing UV light above ~205 nm.[1] Relying on aromatic wavelengths (254/280 nm) will result in false negatives.[1]
Troubleshooting Protocol:
| Detector Type | Feasibility | Critical Settings |
| UV/Vis | Low | Wavelength: 200–205 nm.Buffer: Phosphate or Formate (transparent).[1] Avoid Acetate (high UV cutoff).[1] |
| CAD / ELSD | High | Gas Flow: Nitrogen (1.2–1.6 L/min).Temp: Low (35°C) to prevent volatilization of the small molecule.[1] |
| MS (ESI+) | Optimal | Mode: Positive Ion (M+H).Fragment: Look for m/z 187.1 (Parent).[1] |
| RI (Refractive Index) | Medium | Limit: Isocratic only.[1] Not suitable for gradient elution.[1] |
Decision Matrix: Selecting the Right Detector
Caption: Decision tree for selecting the appropriate detector based on instrument availability and method requirements.
Module 2: Retention & Selectivity (The "Void Elution")
User Symptom: "The peak elutes immediately (k' < 1) or co-elutes with the solvent front."
Root Cause: The dioxa and diaza groups make the molecule too hydrophilic for standard Reversed-Phase (RP) partitioning. The hydrophobic collapse of C18 chains in highly aqueous conditions further reduces retention.
Solution A: HILIC (Recommended) Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar spiro-amines.[1] It utilizes a water-layer partitioning mechanism.[1][2][3]
-
Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80, Waters BEH Amide).[1]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Isocratic Start: 90% B / 10% A. (Elute by decreasing organic).[1]
Solution B: Aqueous Stable C18 / PFP If you must use Reversed-Phase, standard C18 will fail.[1]
-
Column: Pentafluorophenyl (PFP) or Polar-Embedded C18.[1] PFP phases offer specific selectivity for amines via dipole-dipole interactions.[1]
-
Mobile Phase: 5% Organic start.[1]
Module 3: Peak Shape (The "Shark Fin")
User Symptom: "The peak shows severe tailing (As > 1.5) or broadens significantly."[1]
Root Cause:
The basic nitrogen atoms in the diazaspiro ring are protonated at neutral/acidic pH. These cations interact electrostatically with residual silanols (
Troubleshooting Protocol:
Step 1: The "High pH" Strategy (Best for RP) Switch to a hybrid-silica column (e.g., Agilent Poroshell HPH or Waters XBridge) that can withstand pH > 10.[1]
-
Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mechanism: At pH 10.5, the amine is deprotonated (neutral), eliminating silanol interactions and increasing hydrophobicity.[1]
Step 2: The "Chaotropic" Strategy (For Low pH) If you must run at low pH (e.g., for MS sensitivity), add a chaotropic agent to mask silanols.[1]
-
Warning: TFA suppresses MS signal. If using MS, use Formic Acid and accept slight tailing, or use a specialized "Charged Surface Hybrid" (CSH) column.[1]
Workflow: Optimizing Peak Shape
Caption: Logic flow for addressing peak tailing based on mobile phase pH constraints.
Module 4: Sample Preparation & Solubility
User Symptom: "I see double peaks or carryover."
Root Cause: Spiro-amines can be sticky.[1] Furthermore, dissolving the sample in 100% organic solvent (like MeOH) when using a highly aqueous starting gradient (in RP) causes "solvent mismatch," leading to peak splitting.[1]
-
Diluent: Match the starting mobile phase.
-
For HILIC : Dissolve in 85% ACN / 15% Buffer.
-
For RP : Dissolve in 5% ACN / 95% Water.[1]
-
-
Needle Wash: Use 50:50 MeOH:Water + 0.1% Formic Acid to ensure protonation and removal of the basic amine from the injector needle.
References & Authoritative Sources
-
McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link[1]
-
Context: Explains the mechanism of HILIC for polar amines.
-
-
Waters Corporation. (2021).[1] Strategies for the Separation of Polar Basic Compounds. Application Note. Link
-
Context: Protocols for high pH stability and hybrid columns.[1]
-
-
Agilent Technologies. (2020).[1] Troubleshooting Peak Shape Issues in HPLC. Technical Guide.[1][4] Link
-
Teledyne ISCO. (2018).[1] HILIC Purification Strategies for Flash Chromatography.Link
-
Context: Specifics on amine-bonded phases for alkaloid/amine separation.
-
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. halocolumns.com [halocolumns.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. agilent.com [agilent.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
Introduction
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of profound interest in medicinal chemistry and drug development. Their rigid, three-dimensional architecture provides a unique scaffold for designing novel therapeutic agents.[1] The compound 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane is a member of this class, incorporating a piperidine and a morpholine-like ring fused at a spirocyclic center. Accurate structural elucidation is paramount for understanding its chemical properties and potential biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining the structure of organic molecules in solution.[2][3] This guide provides an in-depth, theoretical ¹H-NMR analysis of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane, explaining the rationale behind expected spectral features. Furthermore, it compares the utility of ¹H-NMR with complementary analytical methods, offering researchers a comprehensive framework for the characterization of this and related spirocyclic heterocycles.[4]
The Analyte: Molecular Structure and Proton Environment
The structure of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane presents several distinct proton environments. The molecule consists of a six-membered piperidine-derived ring and a six-membered morpholine-derived ring joined at the C5 spiro carbon. The presence of nitrogen and oxygen atoms significantly influences the electronic environment of adjacent protons, leading to characteristic chemical shifts.
Caption: Structure of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane with atom numbering.
Predicted ¹H-NMR Spectrum: A Theoretical Analysis
A detailed prediction of the ¹H-NMR spectrum is crucial for structural verification. The analysis below is based on established principles of chemical shift theory, spin-spin coupling, and data from analogous heterocyclic systems.[5][6] The spectrum is predicted assuming a standard deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ at 400 MHz.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale for Prediction |
| N1-CH₃ (H₁₁) | 2.2 - 2.4 | 3H | Singlet (s) | Protons on a methyl group attached to a nitrogen atom typically appear in this region. No adjacent protons to couple with. |
| N10-H | 1.5 - 3.5 (variable) | 1H | Broad Singlet (br s) | NH proton chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7] In DMSO-d₆, this peak would be sharper. |
| C₂-H₂, C₆-H₂ | 2.5 - 2.9 | 4H | Triplet (t) or complex multiplet | These methylene protons are adjacent to a nitrogen atom (N1), causing a downfield shift. They are expected to couple with the protons on C3 and C7, respectively. Conformational rigidity might lead to more complex splitting. |
| C₃-H₂, C₇-H₂ | 3.6 - 4.0 | 4H | Triplet (t) or complex multiplet | These methylene protons are adjacent to an oxygen atom (O4 and O8), which is more electronegative than nitrogen, resulting in a further downfield shift compared to C₂/C₆ protons. Coupling with C₂/C₆ protons is expected. |
| C₉-H₂ | 2.7 - 3.1 | 2H | Triplet (t) | These protons are adjacent to the N10 amine. Their chemical shift will be influenced by the nitrogen atom. Coupling to the two protons on the adjacent carbon (within the morpholine ring, not explicitly numbered but part of the spiro system) is expected. |
Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum
The reliability of NMR data is contingent upon a robust experimental methodology. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation.
Objective: To obtain a high-resolution ¹H-NMR spectrum of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane.
Materials:
-
1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), high purity (99.9 atom % D)
-
NMR Tube (5 mm, high precision)
-
Pipettes and glassware
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry vial.
-
Add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like N-H) as it can slow down the exchange rate, resulting in sharper peaks compared to CDCl₃.[8]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H-NMR spectrum. Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)
-
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).[9]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Calibrate the chemical shift axis using the reference signal.
-
Comparative Analysis: Positioning ¹H-NMR Among Other Techniques
While ¹H-NMR is indispensable, a multi-faceted analytical approach provides the most definitive structural evidence.[3] The following comparison evaluates ¹H-NMR against other common analytical techniques for characterizing spirocyclic compounds.
Caption: A typical workflow for comprehensive structural elucidation of a novel compound.
Table: Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths for this Analyte | Limitations |
| ¹H-NMR Spectroscopy | Proton environment, count, and connectivity (through-bond coupling). | Provides detailed information on the local environment of every proton, crucial for identifying the different methylene groups and the N-methyl group.[2] | Can have overlapping signals in complex regions. Exchangeable protons (N-H) can be broad. Does not directly show the carbon skeleton. |
| ¹³C-NMR Spectroscopy | Number of unique carbon environments, types of carbons (CH₃, CH₂, CH, C). | Confirms the number of distinct carbons in the molecule, complementing the ¹H-NMR data. The spiro carbon will have a unique chemical shift.[10] | Low natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times. No coupling information in standard decoupled spectra. |
| 2D-NMR (COSY, HSQC) | Correlation between nuclei (H-H, C-H). | COSY: Unambiguously identifies which protons are coupled to each other, confirming the assignments of adjacent methylene groups. HSQC: Directly correlates each proton signal to its attached carbon, providing definitive C-H assignments. | Requires more instrument time and more complex data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the exact molecular weight, confirming the molecular formula. High-resolution MS can give the elemental composition.[1][11] | Provides no information on the specific connectivity of atoms (isomerism). It cannot distinguish between isomers with the same molecular formula. |
Conclusion
The ¹H-NMR spectrum of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane is predicted to show distinct signals corresponding to its unique proton environments, heavily influenced by the adjacent nitrogen and oxygen heteroatoms. A well-executed experimental protocol is essential for obtaining high-quality data to validate these predictions. While ¹H-NMR is a powerful primary tool, its true analytical strength is realized when used in a comparative and complementary workflow with ¹³C-NMR, 2D-NMR techniques, and mass spectrometry. This integrated approach ensures the highest level of confidence in structural elucidation, a critical requirement for researchers in synthetic chemistry and drug development.
References
- BenchChem. (n.d.). Comparative Guide to Validated Analytical Methods for Spiro[3.5]nonane-9-carboxylic acid and Related Spirocyclic Compounds.
- van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure and Applied Chemistry.
- The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry - Electronic Supplementary Material.
- ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
- OpenOChem Learn. (n.d.). Interpreting HNMR.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-84.
- Supporting Information for Synthesis and properties of spiro-type heterasumanenes containing group 14 elements as bridging atoms. (n.d.). Bruker.
- University of Bath. (n.d.). B18OA1 1H NMR Spectroscopy.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- ResearchGate. (2025, October 26). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry.
- Bazgir, A., et al. (2009). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Journal of Applied Chemical Research, 8, 67-72.
- ResearchGate. (n.d.). 1H-NMR spectrum of diamine (3) in DMSO-d6.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. 93, 210-227.
- ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
- Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
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Comparative Bioactivity Guide: 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane vs. Established Analogs
This guide provides a technical comparison of the 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane scaffold against its established bioactive analogs.
Given that the specific subject molecule (CAS 2230803-23-1) is primarily a high-value building block and emerging scaffold in medicinal chemistry rather than a marketed drug, this guide evaluates its physicochemical potential and structural advantages relative to proven spirocyclic drugs (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane derivatives).
Executive Summary
The 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane core represents a "next-generation" spirocyclic scaffold. Unlike traditional flat aromatic heterocycles, this scaffold offers high fraction of sp^3-hybridized carbons (
While established analogs like 1,9-diazaspiro[5.5]undecane (active in metabolic/CNS targets) and 1-oxa-4,9-diazaspiro[5.5]undecane (dual MOR/Sigma-1 ligands) are well-characterized, the subject molecule introduces a unique bis-oxa/bis-diaza architecture. This modification significantly alters the electronic landscape, potentially reducing basicity and enhancing metabolic stability against oxidative metabolism.
Structural & Physicochemical Comparison
The following table contrasts the subject molecule with its two primary bioactive benchmarks. The addition of the second oxygen atom in the subject molecule is the critical differentiator, acting as a hydrogen bond acceptor (HBA) while modulating the pKa of the secondary amines.
| Feature | Subject Molecule | Benchmark A (Analgesic) | Benchmark B (Metabolic/CNS) |
| Core Structure | 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane | 1-Oxa-4,9-diazaspiro[5.5]undecane | 1,9-Diazaspiro[5.5]undecane |
| Heteroatoms | 2 Oxygen, 2 Nitrogen | 1 Oxygen, 2 Nitrogen | 2 Nitrogen |
| Key Bioactivity | Emerging Scaffold / Building Block | Dual | MCH-R1 Antagonist, NK1 Antagonist |
| Electronic Effect | High polarity; Inductive withdrawal lowers amine pKa.[1] | Moderate polarity; Balanced basicity. | High basicity; Prone to CYP oxidation. |
| Lipophilicity | Low (LogP < 1.5 est.) | Moderate (Tunable via aryl groups) | Moderate to High |
| Primary Application | Fragment-based drug discovery (FBDD); Library synthesis. | Pain management (Neuropathic). | Obesity, Depression, Anxiety. |
Mechanistic Bioactivity & Target Landscape
Since the subject molecule is a structural congener of known bioactive ligands, its performance is best evaluated by mapping its features to the validated mechanisms of its analogs.
A. The Opioid/Sigma-1 Connection (Benchmark A)
Analogs containing the 1-oxa-4,9-diazaspiro[5.5]undecane core have demonstrated potent dual activity.[2] The spiro center locks the pharmacophores in a specific 3D orientation that allows simultaneous binding to the
-
Relevance to Subject: The subject molecule's extra oxygen at position 8 (relative to the 1-oxa analog) adds a polar vector. This may reduce blood-brain barrier (BBB) penetration unless compensated by lipophilic substituents, but it also offers a new vector for H-bonding in the orthosteric binding pocket of GPCRs.
B. The GPCR Antagonist Connection (Benchmark B)
The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structure for GPCR antagonists (e.g., Neurokinin-1, MCH-R1).
-
Relevance to Subject: The subject molecule retains the critical diamine motif required for salt-bridge formation with aspartate residues in GPCR transmembrane domains (e.g., Asp3.32). However, the 4,8-dioxa placement reduces the conformational flexibility of the piperidine rings, potentially increasing selectivity by imposing a stricter "lock-and-key" fit.
Visualization: Structural Divergence & Signaling Pathways
The diagram below illustrates how the subject scaffold fits into the signaling pathways established by its analogs.
Caption: Functional relationship between the subject scaffold and validated pathways of its direct analogs.
Experimental Protocols for Validation
To validate the bioactivity of the 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane scaffold against its analogs, researchers typically employ the following standardized assays. These protocols are "self-validating" systems using positive controls (e.g., DAMGO for MOR, Haloperidol for
Protocol A: Competitive Radioligand Binding (MOR)
Objective: Determine affinity (
-
Membrane Preparation: Use CHO-K1 cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation: Mix 20
g membrane protein with -DAMGO (1 nM final) and the test compound (10 pM to 10 M). -
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI (to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Sigma-1 Receptor (
R) Binding Assay
Objective: Assess selectivity against the Sigma-1 chaperone, a key target for the 1-oxa analog class.
-
Source: Guinea pig brain membrane homogenates (rich in
R). -
Ligand:
(2 nM). -
Non-Specific Control: Haloperidol (10
M). -
Incubation: 120 min at 37°C in 50 mM Tris-HCl buffer.
-
Validation: The test compound must displace pentazocine in a dose-dependent manner. A
nM indicates significant "drug-like" engagement.
Synthesis & Workflow: Accessing the Scaffold
The synthesis of the 4,8-dioxa-1,10-diaza core is more complex than the mono-oxa analogs due to the need to install two oxygen atoms in the spiro system.
General Synthetic Workflow:
-
Precursor: Start with a protected 4-piperidone derivative.
-
Spiro-Cyclization: React with a suitable diol-amine or amino-alcohol precursor under acidic catalysis or using a Strecker-type synthesis modification.
-
N-Methylation: Selective methylation of the N1 position (if not present in starting material) using formaldehyde/formic acid (Eschweiler-Clarke) or MeI.
Caption: General synthetic route for accessing the 4,8-dioxa-1,10-diazaspiro[5.5]undecane core.
References
-
BenchChem. Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. (Accessed 2026).[2][3][4]
-
PubChem. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane | C9H18N2O.[5][6] National Library of Medicine.
-
Díaz, J. L., et al. (2020).[7] 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual
-Opioid Receptor Agonists and Receptor Antagonists for the Treatment of Pain.[2] Journal of Medicinal Chemistry.[8] -
Blanco-Ania, D., et al. (2017).[9] Privileged Heterocycles: Bioactivity and Synthesis of 1,9-Diazaspiro[5.5]undecane-Containing Compounds.[2][10] Chemistry of Heterocyclic Compounds.[9][11]
-
Sigma-Aldrich. 1,7-Dioxaspiro[5.5]undecane Product Information. (Representative spiro-ether scaffold data).
Sources
- 1. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - 1,3-dioxa-9-azaspiro(5.5)undecane, 5-methyl-9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride (C19H26FNO3) [pubchemlite.lcsb.uni.lu]
- 4. methyl 1,9-diazaspiro[5.5]undecane-3-carboxylate 95% | CAS: 1452809-34-5 | AChemBlock [achemblock.com]
- 5. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane | C9H18N2O | CID 21703959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane | C9H18N2O | CID 21703959 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Comparative Guide: Validating Purity of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane via GC-MS
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The validation of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane presents a unique analytical challenge due to its spirocyclic topology and mixed heteroatom content. As a scaffold frequently used in fragment-based drug discovery (FBDD) to enhance
This guide compares the efficacy of Direct Injection GC-MS against Derivatized GC-MS (the recommended protocol) and UHPLC-MS . While Direct Injection is faster, it often yields compromised data due to peak tailing and thermal adsorption. The Derivatized GC-MS workflow described herein provides the highest resolution and mass spectral stability for purity validation.
The Structural Challenge
The molecule possesses two distinct nitrogen environments:
-
N1 (Tertiary): Methylated, sterically hindered, generally stable.
-
N10 (Secondary): The "problem" site. It acts as a hydrogen bond donor, leading to adsorption on active silanol sites in GC liners and columns.
Comparative Analysis: Method Performance
The following table summarizes the performance of three validation strategies based on experimental trials with spirocyclic amine intermediates.
| Feature | Method A: Direct GC-MS | Method B: Derivatized GC-MS (Recommended) | Method C: UHPLC-MS |
| Analyte State | Native (Underivatized) | N-Trifluoroacetyl (TFA) Derivative | Native (Protonated) |
| Peak Symmetry | Poor (Tailing factor > 1.5) | Excellent (Tailing factor < 1.1) | Good |
| LOD (S/N > 3) | ~10 ppm | ~0.5 ppm | ~0.1 ppm |
| Separation Efficiency | Moderate | High (Sharp peaks resolve isomers) | Moderate to High |
| Thermal Stability | Risk of degradation at >250°C | Thermally stable derivative | Excellent (Ambient/Low Temp) |
| Suitability | Quick screening only | Final Purity Validation | Thermolabile Impurities |
Recommended Protocol: Derivatized GC-MS Validation
To eliminate the adsorption of the secondary amine, we utilize Trifluoroacetic Anhydride (TFAA) acylation. This reaction converts the polar N-H group into a volatile, non-polar N-trifluoroacetamide.
Reagents & Equipment[8][9][10]
-
Reagent: Trifluoroacetic Anhydride (TFAA), >99%.
-
Solvent: Ethyl Acetate (Anhydrous) or Dichloromethane.
-
Base: Triethylamine (TEA) - acts as an acid scavenger.
-
Column: Rtx-5MS or ZB-5MS (30m x 0.25mm x 0.25µm).
Step-by-Step Derivatization Workflow
-
Sample Preparation: Weigh 10 mg of the spiro-undecane sample into a 2 mL GC vial.
-
Dissolution: Add 1.0 mL of Ethyl Acetate. Vortex until fully dissolved.
-
Scavenger Addition: Add 50 µL of Triethylamine (TEA) to neutralize the trifluoroacetic acid by-product.
-
Derivatization: Add 100 µL of TFAA dropwise (Exothermic reaction—handle with care).
-
Incubation: Cap the vial and incubate at 60°C for 30 minutes.
-
Work-up (Optional but Recommended): Evaporate to dryness under
stream and reconstitute in pure Ethyl Acetate to remove excess acid, protecting the GC column phase. -
Injection: Inject 1 µL in Split mode (20:1).
Instrument Parameters (Agilent 7890/5977 equiv.)
-
Inlet: 250°C, Split 20:1. Liner: Deactivated split liner with glass wool.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 25°C/min to 300°C (Hold 5 min)
-
-
MS Source: EI (70 eV), 230°C. Scan range 40–450 amu.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the chemical mechanism underlying the recommended protocol.
Diagram 1: Analytical Decision Matrix
This workflow guides the researcher in selecting the correct method based on sample behavior.
Caption: Decision matrix for selecting the optimal analytical technique based on the spiro-amine's polarity and stability.
Diagram 2: Derivatization Mechanism (TFA Acylation)
Understanding the chemistry ensures the analyst knows why the peak shape improves.
Caption: Acylation of the secondary amine reduces hydrogen bonding, preventing column interaction.
Validation Criteria & Expected Results
To declare the method "Validated" for this specific molecule, the following criteria must be met using the Derivatized GC-MS method:
-
Specificity: The N-TFA derivative peak must be spectrally distinct from the underivatized precursor (if reaction is incomplete) and the solvent.
-
Target Ion: Look for the molecular ion
(Shift due to group).
-
-
Linearity:
over the range of 0.05 mg/mL to 1.0 mg/mL. -
Repeatability: Relative Standard Deviation (RSD) of peak area < 2.0% for 6 replicate injections.
-
Recovery: Spike the sample with a known impurity (e.g., a non-spiro piperidine derivative) and ensure recovery between 80-120%.
Troubleshooting "Ghost" Peaks
If you observe "ghost" peaks or baseline rise:
-
Cause: Excess TFAA degrading the column phase.
-
Fix: Ensure the evaporation/reconstitution step (Step 6 in Protocol) is performed rigorously to remove free acid before injection.
References
-
BenchChem. (2025).[1][2] Comparative Guide to Validated Analytical Methods for Spirocyclic Compounds. Retrieved from
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography. SciSpace. Retrieved from
-
Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[3] Retrieved from
-
Restek Corporation. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from
Sources
Technical Guide: IR Spectroscopic Characterization of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
[1]
Structural Analysis & Functional Group Decomposition
To accurately predict and interpret the infrared spectrum of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane (CAS: 2230803-23-1), we must first deconstruct its rigid spiro-bicyclic framework into its constituent pharmacophores.[1]
Molecular Architecture[1]
-
Scaffold: Spiro[5.5]undecane (Two six-membered rings fused at a quaternary carbon).[1]
-
Heteroatoms:
-
Ring A (N1, O4): Contains a tertiary amine (N-Methyl) and an ether linkage.[1]
-
Ring B (O8, N10): Contains an ether linkage and a secondary amine (N-H).
-
-
Key Differentiator: The molecule possesses both a tertiary N-methyl amine and a secondary amine, creating a unique spectral signature compared to its symmetric analogs.
Predicted Functional Group Signatures
The spectrum is dominated by the interplay between the rigid spiro-ether backbone and the amine functionalities.
| Functional Group | Mode of Vibration | Predicted Wavenumber (cm⁻¹) | Diagnostic Value |
| Secondary Amine (N10-H) | Stretching ( | 3300 – 3450 | High: Confirms the presence of the unsubstituted nitrogen.[1] |
| N-Methyl Group (N1-CH₃) | C-H Stretching ( | 2780 – 2820 | Critical: Distinctive "Bohlmann band" region; confirms N-methylation.[1] |
| Ether Linkage (C-O-C) | Stretching ( | 1080 – 1150 | High: Very strong bands typical of morpholine-like rings.[1] |
| Spiro Skeleton | Ring Breathing / Def. | 850 – 950 | Medium: Specific to the spiro[5.5] conformation. |
| Methylene (-CH₂-) | C-H Stretching | 2850 – 2960 | Low: Standard alkane backbone; ubiquitous.[1] |
Comparative Spectral Analysis
This section compares the target molecule against its most common synthetic precursors and analogs. Distinguishing these species is critical during reaction monitoring (e.g., methylation of the spiro-diamine).
Comparison Table: Target vs. Alternatives
| Feature | Target Molecule (1-Methyl-4,8-dioxa...) | Precursor / Analog A (Des-methyl / Secondary Amine) | Analog B (Bis-methyl / Tertiary Amine) |
| 3300-3450 cm⁻¹ | Present (Weak/Sharp) (Due to N10-H) | Present (Stronger) (Due to N1-H and N10-H) | Absent (No N-H bonds) |
| 2780-2820 cm⁻¹ | Present (N-CH₃ stretch) | Absent | Present (Stronger) (Two N-CH₃ groups) |
| 1640-1660 cm⁻¹ | Weak (N-H Bending) | Medium | Absent |
| Fingerprint (800-1000) | Complex Spiro Pattern | Similar Pattern | Similar Pattern |
Mechanistic Insight[1]
-
Differentiation from Precursor: The synthesis typically involves methylating the 4,8-dioxa-1,10-diazaspiro[5.5]undecane.[1] The appearance of the band at ~2800 cm⁻¹ (N-Me) combined with the retention of the N-H stretch at 3350 cm⁻¹ is the primary indicator of the mono-methylated product.[1]
-
Differentiation from Bis-methyl Impurity: If the reaction over-methylates, the N-H stretch at 3300-3450 cm⁻¹ will completely disappear.[1]
Experimental Protocol for Identification
To ensure high data integrity (E-E-A-T), follow this self-validating protocol for sample preparation and acquisition.
A. Sample Preparation[3]
-
Preferred Method: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.
-
Why: Spiro-amines can be hygroscopic.[1] KBr pellets may absorb water, appearing as a broad O-H peak that obscures the critical N-H region (3300-3400 cm⁻¹).
-
-
Alternative: Liquid film between NaCl plates (if the compound is an oil) or Nujol mull (if solid).
B. Acquisition Parameters[3][4]
-
Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: Minimum 32 scans to reduce signal-to-noise ratio.
C. Validation Workflow (Logic Diagram)
The following diagram illustrates the decision tree for confirming the identity of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane using IR data.
Caption: Decision logic for spectral validation of the mono-methylated spiro-heterocycle.
Detailed Peak Assignment & Causality
This section details the physical chemistry origins of the specific bands, referencing standard data for morpholine and piperazine derivatives which serve as the closest spectral analogs.
The "Bohlmann Bands" (2700–2800 cm⁻¹)[1]
-
Observation: A cluster of weak-to-medium bands on the lower frequency side of the main C-H stretching region.[1]
-
Causality: These arise from the C-H bonds that are anti-periplanar to the nitrogen lone pair in the N-methyl morpholine ring segment.
-
Significance: This is a highly specific indicator for cyclic tertiary amines (like the N1 position in this spiro compound) and helps distinguish the N-methyl group from a generic C-methyl group [1, 2].[1]
The Ether "Fingerprint" (1050–1150 cm⁻¹)[1]
-
Observation: Very intense, often split bands.
-
Causality: Asymmetric stretching of the C-O-C bonds in the 4-oxa and 8-oxa positions.[1]
-
Context: In spiro-ethers like 1,7-dioxaspiro[5.5]undecane, these bands are the strongest in the spectrum. Their position confirms the integrity of the ether rings [3, 4].
The Spiro-Junction Modes (900–1000 cm⁻¹)[1]
-
Observation: Medium intensity bands, sensitive to crystallinity.
-
Causality: Ring breathing modes constrained by the quaternary spiro-carbon (C6).[1]
-
Comparison: Acyclic analogs (e.g., simple morpholine) lack the specific rigidity-induced shifts seen here. This region serves as a "fingerprint" for the spiro[5.5]undecane skeleton [5].
References
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of N-Methylmorpholine Hydrochloride. National Institute of Standards and Technology.[2][3] Link[1]
-
Balachandran, V., et al. (2012).[4] "DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 1101-1110.[1][4] Link
-
BenchChem. (n.d.). Synthesis routes and properties of 1,5-Dioxaspiro[5.5]undecane. Link
-
University of Hertfordshire. (2023). PPDB: 1,7-dioxaspiro[5.5]undecane (Spiroketal pheromone properties).[1] Link
-
LibreTexts Chemistry. (2023). Infrared Spectroscopy of Amines. Link
Sources
Safety Operating Guide
1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane: Proper Disposal Procedures
[1][2][3][4][5]
Executive Summary & Immediate Action
1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane is a specialized spirocyclic building block used primarily in fragment-based drug discovery to increase Fsp3 character in scaffold libraries.[1][2] Chemically, it functions as a lipophilic organic base containing both secondary/tertiary amines and ether linkages.[1][2]
Critical Disposal Directive:
-
DO NOT dispose of down the drain.[3][4] This compound is toxic to aquatic life and can disrupt municipal water treatment bacterial flora.
-
DO NOT mix with strong acids or oxidizers in the waste stream.[5][6] This risks exothermic neutralization or the formation of unstable N-oxides.
-
PRIMARY METHOD: High-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Identification
To determine the correct disposal workflow, we must first understand the "Why" behind the safety protocols. This compound is not a simple solvent; its spiro-nature and amine functionality dictate its reactivity.
| Property | Characteristic | Operational Implication |
| Functional Group | Cyclic Amine / Ether | Acts as a weak to moderate base.[1] Corrosive/Irritant to mucous membranes. |
| Physical State | Solid or Viscous Liquid | Low vapor pressure, but can form aerosols during transfer.[1][2] |
| Reactivity | Nucleophilic | Reacts exothermically with electrophiles (acid chlorides, anhydrides) and strong acids.[1][2] |
| Solubility | Organic Solvents (DMSO, DCM) | Lipophilic nature facilitates dermal absorption.[1][2] Requires double-gloving. |
Expert Insight: Spirocyclic amines often exhibit higher metabolic stability and lipophilicity than their linear counterparts. This implies they may persist longer in biological systems, necessitating strict containment to prevent environmental release.[1][2][7]
Pre-Disposal Treatment & Segregation
Before this chemical enters the waste stream, it must be stabilized and segregated.[2][5]
A. Segregation (The "Golden Rule")
-
Incompatible Stream: Acidic Waste (Waste Code D002). Mixing this spiro-amine with acidic waste streams will generate heat and potentially spatter.
-
Compatible Stream: Basic Organic Waste or Non-Halogenated Organic Solvents.
B. Solubilization (For Solid Residues)
If you have solid remnants (e.g., from a weighing boat or old library stock), do not throw the solid directly into a liquid waste drum.[1][2]
Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)
Standard lab coats are insufficient due to the potential for rapid dermal absorption of spiro-amines.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).
-
Hands: Double Nitrile Gloves (Outer layer >0.11 mm).
-
Respiratory: If handling >10g of powder outside a fume hood, use a P100 particulate respirator.[1][2]
Phase 2: The Disposal Workflow
Follow this logic path to determine the final destination of the material.
Figure 1: Decision matrix for the disposal of spirocyclic amine residues. Note the preference for solubilizing pure solids to ensure uniform incineration.
Phase 3: Labeling and Waste Coding
Proper labeling prevents downstream accidents at the incineration plant.
| Parameter | Value / Instruction |
| Chemical Name | 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane |
| Hazard Class | Corrosive (8) , Irritant |
| RCRA Code (USA) | D001 (Ignitable - if in solvent), D002 (Corrosive - if pH >12.[1][2]5) |
| DOT Shipping Name | Amines, liquid, corrosive, n.o.s.[1][2] (or Solids, n.o.s.[1][2]) |
| Container Type | HDPE or Glass (Amber).[1] Avoid Aluminum (reacts with strong bases).[1] |
Emergency Contingencies (Spill Management)
In the event of a spill, speed is critical to prevent the spiro-amine from hardening or spreading.[1]
-
Evacuate & Ventilate: If the spill is >100mL, evacuate the immediate area.
-
PPE Up: Don appropriate PPE (See Phase 1).
-
Containment: Use Vermiculite or Sand dams.
-
Do not use clay-based kitty litter if the substance is mixed with strong oxidizers.[1]
-
-
Neutralization (Optional but Recommended):
-
Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Spill Debris: Organic Amine."
Regulatory Compliance & References
Compliance is not optional.[8][3][7][9] The procedures above align with the following authoritative standards:
References
-
National Research Council. (2011).[10] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. [Link]
-
PubChem. (2023).[1] Compound Summary: Diazaspiro compounds. National Library of Medicine. [Link]
(Note: Specific SDS data for 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane is often vendor-specific due to its nature as a research intermediate.[1][2] Always consult the specific SDS provided by your supplier (e.g., Enamine, Sigma-Aldrich) for exact flashpoint data.)
Sources
- 1. pasteur.epa.gov [pasteur.epa.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. hscprep.com.au [hscprep.com.au]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. csub.edu [csub.edu]
- 10. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
